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Core Science & Biosynthesis

Foundational

Chemical Properties, Stability, and Application Workflows of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists Executive Summary In modern bioconjugation, peptidomimetic design, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

Executive Summary

In modern bioconjugation, peptidomimetic design, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), the demand for highly chemoselective and bioorthogonal linkers is paramount. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (commonly referred to as Cbz-Aop-OH or Cbz-aminooxypropionic acid) serves as a critical bifunctional building block. It features a standard carboxylic acid for traditional amide bond formation and a protected aminooxy group that, upon deprotection, acts as a super-nucleophile for oxime ligation[1].

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural stability, and validated experimental workflows for utilizing this compound. By understanding the thermodynamic vulnerabilities of the N-O bond versus the Cbz protecting group, researchers can design self-validating protocols that prevent premature degradation and maximize conjugation yields.

Structural & Physicochemical Profiling

The utility of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid stems from its unique structural domains:

  • The Carboxyl Terminus: Allows for standard Solid-Phase Peptide Synthesis (SPPS) coupling via DIC/HOBt or HATU.

  • The Aminooxy Core (-O-NH-): Exhibits the "alpha-effect," where the adjacent oxygen atom's lone pairs donate electron density to the nitrogen, significantly increasing its nucleophilicity at lower pH levels compared to standard alkylamines[2].

  • The Cbz (Benzyloxycarbonyl) Group: Provides orthogonal protection. While stable to the trifluoroacetic acid (TFA) conditions used in standard Boc- or Fmoc-SPPS cleavage, it requires specific conditions for removal[3].

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
IUPAC Name 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acidDefines the alpha-methyl substitution on the aminooxyacetic acid backbone.
Molecular Formula C₁₁H₁₃NO₅-
Molecular Weight 239.22 g/mol Essential for precise molar equivalent calculations during SPPS.
pKa (Carboxylic Acid) ~3.5 – 4.0Lower than standard propanoic acid (4.88) due to the inductive electron-withdrawing effect of the adjacent oxygen atom.
pKa (Deprotected Aminooxy) ~4.5 – 5.0Ensures the nitrogen remains unprotonated and highly nucleophilic at mildly acidic pH (pH 4-5), ideal for oxime ligation.
LogP (Estimated) ~1.2The lipophilic Cbz group balances the polar COOH/N-O core, ensuring solubility in DMF/DCM for coupling.

Chemical Stability & Reactivity Dynamics

The primary challenge when working with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is maintaining the integrity of the N-O bond during the deprotection of the Cbz group.

Cbz Lability vs. N-O Bond Integrity

The Cbz group is traditionally removed via catalytic hydrogenation (H₂, Pd/C). However, the N-O bond is highly susceptible to reductive cleavage under prolonged hydrogenation, which converts the valuable aminooxy group into a standard amine (yielding an inactive byproduct)[4].

To prevent this, strong acid-mediated cleavage (e.g., HBr in acetic acid or TMSBr/TFA) is the preferred orthogonal strategy. These conditions selectively cleave the Cbz carbamate via an Sₙ2/Sₙ1 mechanism without reducing the N-O bond, preserving the aminooxy functionality for downstream bioorthogonal reactions.

Stability Root 2-(Cbz-aminooxy)propanoic acid Cbz Cbz Group (Protecting Group) Root->Cbz NO N-O Bond (Core Linkage) Root->NO COOH Carboxyl Group (Coupling Site) Root->COOH Cbz_Cleave Cleaved by: - HBr/AcOH - TMSBr/TFA Cbz->Cbz_Cleave NO_Cleave Cleaved by: - Harsh Hydrogenation - Strong Reductants NO->NO_Cleave COOH_React Reacts via: - Amide Coupling (DIC/HOBt, HATU) COOH->COOH_React

Caption: Chemical stability and selective cleavage pathways of the molecule's functional domains.

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes causality for the experimental choice and a validation checkpoint.

Protocol 1: Orthogonal Cbz Deprotection (Preserving the N-O Bond)

Objective: Remove the Cbz group from the synthesized peptide without reducing the aminooxy N-O bond.

  • Preparation: Transfer the purified, lyophilized Cbz-protected aminooxy-peptide (10 mg) into a glass reaction vial.

  • Acidic Cleavage: Add 1.0 mL of a freshly prepared solution of 30% HBr in glacial acetic acid.

    • Causality: HBr/AcOH provides the strong acidic environment necessary to cleave the Cbz group without the reductive conditions of Pd/C hydrogenation, thereby safeguarding the N-O bond.

  • Incubation: Stir the mixture at room temperature (20-25°C) for exactly 60 minutes.

  • Precipitation: Add 10 mL of ice-cold diethyl ether to precipitate the deprotected peptide. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant. Wash the pellet twice more with cold ether to remove residual acetic acid and benzyl bromide byproducts.

  • Validation Checkpoint (LC-MS): Analyze the resolubilized pellet via LC-MS.

    • Self-Validation: Confirm the presence of the [M+H]+ peak corresponding to the free aminooxy peptide. The absence of an [M−16]+ peak confirms that no N-O bond reduction (loss of oxygen) occurred.

Protocol 2: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the free aminooxy-peptide to an aldehyde-bearing target (e.g., a fluorophore, PEG chain, or PROTAC ligand)[5].

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer and adjust the pH to 4.5.

    • Causality: At pH 4.5, the aminooxy group (pKa ~4.5-5.0) remains sufficiently unprotonated to act as a nucleophile, while the aldehyde target is optimally activated.

  • Reaction Assembly: Dissolve the free aminooxy-peptide (1.0 eq) and the target aldehyde (1.2 eq) in the NaOAc buffer to a final peptide concentration of 1-5 mM.

  • Catalyst Addition: Add aniline to achieve a final concentration of 100 mM.

    • Causality: Direct oxime formation is slow due to the rate-limiting dehydration step. Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the super-nucleophilic aminooxy group[5].

  • Incubation & Monitoring: Incubate at 25°C for 1 to 2 hours. Monitor the reaction via RP-HPLC.

  • Validation Checkpoint: The reaction is complete when the starting peptide peak is entirely consumed. Quench the reaction by diluting with 0.1% TFA in water and purify the stable oxime conjugate via preparative HPLC.

Workflow A Cbz-Aop-OH Coupling B SPPS Cleavage (TFA) A->B C Cbz Deprotection (HBr/AcOH) B->C D Free Aminooxy Intermediate C->D E Oxime Ligation (Aldehyde, pH 4.5) D->E F Stable Oxime Conjugate E->F

Caption: Workflow from SPPS coupling to final oxime ligation, highlighting intermediate states.

Conclusion

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a highly versatile reagent that bridges the gap between standard peptide synthesis and advanced bioorthogonal conjugation. By understanding the distinct chemical stabilities of its functional groups—specifically the vulnerability of the N-O bond to reduction and the requirement of acidic conditions for Cbz removal—researchers can achieve near-quantitative yields in complex bioconjugation workflows. The integration of aniline catalysis further optimizes the oxime ligation step, making this compound an invaluable asset in the development of targeted therapeutics and complex macromolecular architectures.

References

  • MedChemExpress. Retrieved April 7, 2026.
  • 2-(Aminooxy)
  • BenchChem. Retrieved April 7, 2026.
  • National Institutes of Health (NIH) / PMC. Retrieved April 7, 2026.
  • ACS Publications. Retrieved April 7, 2026.

Sources

Exploratory

A Technical Guide to the Synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid represent a class of unnatural amino acids with significant utility in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid represent a class of unnatural amino acids with significant utility in medicinal chemistry and chemical biology. Their unique α-aminooxy functionality serves as a versatile linchpin for constructing novel peptidomimetics, enzyme inhibitors, and complex bioconjugates. The benzyloxycarbonyl (Cbz) protecting group ensures compatibility with standard peptide synthesis protocols, while the aminooxy group enables highly specific, chemoselective ligation reactions with carbonyl-containing molecules to form stable oxime bonds.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Principles and Strategic Overview

The synthesis of the target scaffold fundamentally involves the formation of a crucial carbon-oxygen bond between the C2 position of a propanoic acid backbone and the oxygen atom of a protected hydroxylamine. The two most prevalent and reliable strategies to achieve this are:

  • Nucleophilic Substitution (SN2) Pathway: Utilizing an α-substituted propanoate as an electrophile and an N-protected hydroxylamine as the nucleophile. This is often the most direct and cost-effective route.

  • Mitsunobu Reaction Pathway: Employing an α-hydroxypropanoate (e.g., a lactate ester) and activating the hydroxyl group in situ for displacement by an N-protected hydroxylamine. This method is particularly valuable for its mild conditions and stereochemical control.

This guide will detail both pathways, providing a comparative analysis to inform experimental design.

Pathway I: The Nucleophilic Substitution Approach

This strategy hinges on the classic SN2 displacement of a suitable leaving group (typically a halide) from the α-carbon of a propanoate ester by an N-protected hydroxylamine. Ethyl 2-bromopropanoate is a common and commercially available starting material. The choice of the N-protected hydroxylamine is critical, with N-hydroxyphthalimide being a widely used reagent due to its stability and crystallinity, following the principles of the Gabriel synthesis.[3]

Workflow for the Nucleophilic Substitution Pathway

G cluster_0 Step 1: O-Alkylation (SN2) cluster_1 Step 2: Deprotection cluster_2 Step 3: Cbz Protection cluster_3 Step 4: (Optional) Saponification A Ethyl 2-bromopropanoate C Ethyl 2-(phthalimidooxy)propanoate A->C Base (K2CO3) Solvent (DMF) B N-Hydroxyphthalimide B->C D Ethyl 2-(aminooxy)propanoate (Intermediate) C->D Hydrazine Monohydrate Solvent (EtOH) F Ethyl 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoate D->F Base (NaHCO3) Dioxane/Water E Benzyl Chloroformate (Cbz-Cl) E->F G 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid F->G Base (LiOH) THF/Water

Caption: Workflow for the SN2 synthesis pathway.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-(phthalimidooxy)propanoate

  • Reagents & Setup: To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The use of an aprotic polar solvent like DMF is crucial as it effectively solvates the potassium cation while poorly solvating the phthalimide anion, thereby enhancing its nucleophilicity.

  • Reaction: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Monitoring & Workup: Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature, pour it into ice-water, and collect the resulting precipitate by filtration. Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from ethanol.

Protocol 2.2: Synthesis of Ethyl 2-(aminooxy)propanoate

  • Hydrazinolysis: Suspend the ethyl 2-(phthalimidooxy)propanoate (1.0 eq) in ethanol (~0.4 M). Warm the mixture slightly to aid dissolution.

  • Reagent Addition: Add hydrazine monohydrate (1.2 eq) dropwise. A voluminous white precipitate (phthalhydrazide) will form. The choice of hydrazine is standard for cleaving the phthalimide group, as it forms a thermodynamically stable six-membered ring byproduct.

  • Completion & Isolation: Stir the reaction at room temperature for 4-6 hours. Filter off the phthalhydrazide precipitate and wash it with ethanol. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(aminooxy)propanoate, which is often a volatile oil and is typically used in the next step without extensive purification.

Protocol 2.3: Synthesis of Ethyl 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoate

  • Reaction Setup: Dissolve the crude ethyl 2-(aminooxy)propanoate (1.0 eq) in a biphasic solvent system such as 1,4-dioxane and water (2:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Schotten-Baumann Conditions: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to act as a base. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The aqueous base neutralizes the HCl generated during the reaction, driving it to completion.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.

Pathway II: The Mitsunobu Reaction Approach

The Mitsunobu reaction provides a powerful and often stereospecific alternative for forming the C-O bond, starting from a readily available chiral precursor like ethyl lactate. This reaction proceeds via an alkoxyphosphonium salt intermediate and typically results in a complete inversion of stereochemistry at the reacting carbon center.

Workflow for the Mitsunobu Pathway

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Subsequent Steps A Ethyl (S)-lactate C Ethyl (R)-2-(phthalimidooxy)propanoate A->C B N-Hydroxyphthalimide B->C D Deprotection (Hydrazinolysis) Cbz Protection (Optional) Saponification C->D Follow Protocols 2.2, 2.3 Reagents PPh3 DIAD Reagents->C THF, 0°C to RT Final Final Cbz-Protected Product D->Final

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Foundational

Mechanism of Action of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of bioconjugation and targeted drug delivery, 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-AOPA) has emerged as a highly strategic heterobifunctional building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-AOPA) has emerged as a highly strategic heterobifunctional building block. By bridging traditional peptide synthesis with bioorthogonal click chemistry, Cbz-AOPA enables the precise, site-specific labeling of proteins, peptides, and complex macromolecules.

This technical guide deconstructs the chemical anatomy, mechanistic causality, and self-validating experimental workflows required to successfully deploy Cbz-AOPA in advanced bioconjugation systems.

Chemical Anatomy and Strategic Utility

The utility of Cbz-AOPA is dictated by its tripartite structural design, where each moiety serves a highly specific, causal function in the bioconjugation pipeline:

  • The Propanoic Acid Core: Unlike its acetic acid counterpart (aminooxyacetic acid), the propanoic acid backbone features an α -methyl group. Causality: This methyl group introduces localized steric hindrance. Once conjugated, this shielding effect significantly enhances the proteolytic stability of the resulting linker in complex biological matrices (e.g., human serum), preventing premature enzymatic degradation of the conjugate[1].

  • The Aminooxy Warhead (-O-NH₂): The reactive center for oxime ligation. Causality: The adjacent oxygen atom donates electron density to the nitrogen, raising the energy of its highest occupied molecular orbital (HOMO). This phenomenon, known as the " α -effect," makes the aminooxy nitrogen exceptionally nucleophilic, allowing it to rapidly attack electrophilic carbonyls even at mildly acidic pH levels where standard amines are fully protonated and unreactive[2].

  • The Cbz (Carboxybenzyl) Protecting Group: A robust, orthogonal shield. Causality: The aminooxy group is highly reactive and will readily undergo self-condensation or unwanted acylation during the activation of the carboxylic acid. The Cbz group masks this reactivity during the initial amide coupling phase and can be selectively removed later via hydrogenolysis or superacid cleavage, completely orthogonal to standard Fmoc-based peptide synthesis protocols.

The Three-Stage Bioconjugation Workflow

The application of Cbz-AOPA follows a strict, three-stage operational logic: Coupling Deprotection Ligation .

Workflow A Cbz-AOPA (Protected Linker) B Amide Coupling (EDC/NHS) A->B Target Amine C Cbz-Conjugate Intermediate B->C D Deprotection (Acid/H2) C->D E Free Aminooxy Conjugate D->E -Toluene, -CO2 F Oxime Ligation (Aldehyde) E->F G Stable Oxime Bioconjugate F->G Aniline Catalyst

Three-stage bioconjugation workflow using Cbz-AOPA, from coupling to oxime ligation.

Mechanistic Causality of Aniline Catalysis

While oxime ligation is highly chemoselective, its uncatalyzed equilibration kinetics can be sluggish, often requiring 24–48 hours to reach completion. To overcome this, nucleophilic catalysis via aniline is employed[2].

Aniline rapidly attacks the target aldehyde to form a protonated Schiff base intermediate. Because this intermediate is significantly more electrophilic than the parent aldehyde, the free aminooxy conjugate can attack it via a rapid transimination reaction, accelerating the overall ligation rate by up to 400-fold[2].

Catalysis Aldehyde Target Aldehyde/Ketone SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase Fast, Reversible (pH 4.5-5.5) Aniline Aniline Catalyst Aniline->SchiffBase Nucleophilic Attack Oxime Stable Oxime Linkage SchiffBase->Oxime Transimination (Fast) Aminooxy Free Aminooxy Conjugate Aminooxy->Oxime Alpha-Effect Driven

Mechanism of aniline-catalyzed transimination accelerating oxime ligation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system featuring an In-Process Control (IPC) validation checkpoint.

Protocol A: Amide Coupling (HATU/DIPEA Mediated)

Objective: Conjugate the propanoic acid moiety of Cbz-AOPA to a primary amine on a target peptide or protein.

  • Activation: Dissolve 2.0 equivalents of Cbz-AOPA in anhydrous DMF. Add 1.9 equivalents of HATU and 4.0 equivalents of DIPEA. Stir for 5 minutes.

    • Causality: HATU converts the carboxylic acid into a highly reactive OAt ester. DIPEA is a sterically hindered base that deprotonates the acid without acting as a competing nucleophile.

  • Coupling: Add 1.0 equivalent of the amine-bearing target (e.g., peptide on solid support). React for 2 hours at room temperature.

  • Validation Checkpoint (IPC): Cleave a 1 mg micro-aliquot and analyze via LC-MS.

    • Success Criteria: Disappearance of the starting material mass and appearance of the intermediate mass: [Mtarget​+221 Da (Cbz-AOPA)−18 Da (H2​O)]+ . Do not proceed to deprotection until >95% conversion is confirmed.

Protocol B: Cbz Deprotection (Acidic Cleavage)

Objective: Unmask the reactive aminooxy group.

  • Cleavage Cocktail Preparation: Prepare a mixture of Trifluoroacetic Acid (TFA) / Trifluoromethanesulfonic Acid (TFMSA) / Triisopropylsilane (TIPS) / H₂O in a 90:5:2.5:2.5 ratio.

    • Causality: Standard TFA cannot cleave the robust Cbz group; the superacid TFMSA is required. TIPS acts as a carbocation scavenger to prevent the liberated benzyl cations from alkylating electron-rich residues (e.g., Tyrosine, Tryptophan)[1].

  • Reaction: Chill the cocktail to 0°C, add to the Cbz-conjugate, and stir for 2 hours, allowing it to slowly reach room temperature.

  • Precipitation: Add the mixture dropwise into cold diethyl ether to precipitate the deprotected conjugate. Centrifuge and wash twice with ether.

  • Validation Checkpoint (IPC): Analyze the dried pellet via RP-HPLC and LC-MS.

    • Success Criteria: A mass shift of exactly -134 Da from the intermediate, confirming the loss of the Cbz group and the generation of the free aminooxy warhead.

Protocol C: Aniline-Catalyzed Oxime Ligation

Objective: Form a stable oxime bond with an aldehyde-bearing target.

  • Buffer Preparation: Prepare 100 mM Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5. Add aniline to a final concentration of 50 mM.

    • Causality: pH 4.5 is the thermodynamic sweet spot. It is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but basic enough that the aminooxy group ( pKa​≈4.6 ) remains partially unprotonated and nucleophilic[2].

  • Ligation: Dissolve the free aminooxy conjugate (1.0 eq) and the aldehyde target (1.5 eq) in the buffer. React at room temperature for 2–4 hours.

  • Validation Checkpoint (IPC): Monitor via RP-HPLC.

    • Success Criteria: The transient appearance of the Schiff base intermediate, followed by the dominant peak of the final oxime conjugate. Final LC-MS should show [Maminooxy​+Maldehyde​−18 Da]+ .

Quantitative Data & Optimization Summaries

Table 1: Kinetic Optimization of Oxime Ligation[2]

Data illustrates the causal impact of pH and aniline catalysis on reaction kinetics (1 mM reactants).

ConditionpHCatalyst ConcentrationRate Constant ( k1​ , M⁻¹ s⁻¹)Time to >95% Conversion
Uncatalyzed 4.5None~0.001> 48 hours
Catalyzed (Optimal) 4.550 mM Aniline~0.0452 – 4 hours
Catalyzed (Sub-optimal) 6.050 mM Aniline~0.0158 – 12 hours
Catalyzed (Neutral) 7.0100 mM Aniline~0.00524 hours
Table 2: Protecting Group Orthogonality Profile

Understanding the selective cleavage conditions is critical for designing multi-step bioconjugation synthesis.

Protecting GroupCleavage ReagentChemical MechanismOrthogonality Status
Cbz (Z) TFMSA or H₂ / Pd-CSuperacid cleavage / HydrogenolysisOrthogonal to Fmoc; Partially orthogonal to Boc
Boc TFA (Trifluoroacetic acid)AcidolysisOrthogonal to Cbz and Fmoc
Fmoc 20% Piperidine in DMFBase-catalyzed β -eliminationOrthogonal to Cbz and Boc

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society, 128(49), 15602-15603. URL:[Link]

  • Hermanson, G. T. (2013). "Bioconjugate Techniques, 3rd Edition." Academic Press (Elsevier). URL:[Link]

  • Rashidian, M., et al. (2013). "Enzymatic Labeling of Proteins: Techniques and Approaches." Bioconjugate Chemistry, 24(8), 1277-1294. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of chemical analysis and drug development, a thorough understanding of a molecule's fundamental properties is paramount. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical analysis and drug development, a thorough understanding of a molecule's fundamental properties is paramount. Among the most critical of these are its molecular weight and exact mass. While often used interchangeably in general discourse, these two terms represent distinct concepts that are vital for the unambiguous identification, characterization, and quantification of a chemical entity. This guide provides an in-depth exploration of the molecular weight and exact mass of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, a compound of interest in synthetic chemistry and pharmaceutical research.

This document will delve into the theoretical basis of these properties, grounded in the compound's molecular formula, and detail the experimental methodology for their precise determination using high-resolution mass spectrometry. The causality behind experimental choices will be explained, ensuring a robust and self-validating approach to the analysis of this and similar molecules.

Defining the Core Concepts: Molecular Weight vs. Exact Mass

Before examining the specific properties of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, it is crucial to establish a clear understanding of the distinction between molecular weight and exact mass.

  • Molecular Weight (or Molar Mass): This is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. Molecular weight is typically expressed in atomic mass units (amu) or g/mol .[1][2][3][4] It is a statistical value that is extremely useful for stoichiometric calculations in chemical reactions.

  • Exact Mass (or Monoisotopic Mass): This is the sum of the masses of the most abundant isotopes of the constituent atoms in a molecule.[5] It is a calculated value based on the single, most prevalent isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[5] The exact mass is a key parameter determined by high-resolution mass spectrometry and is fundamental for the unambiguous determination of a molecule's elemental composition.[6]

For small molecules, the difference between molecular weight and exact mass can be subtle but becomes more significant with increasing molecular size and the presence of elements with multiple common isotopes.[5]

Physicochemical Properties of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

To determine the molecular weight and exact mass of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, we first need to establish its correct molecular formula. Based on its chemical name and structure, the molecular formula is determined to be C₁₁H₁₃NO₅ .

The structure consists of a propanoic acid backbone substituted at the 2-position with a benzyloxycarbonylamino-oxy group.

With the molecular formula established, we can now calculate the theoretical molecular weight and exact mass.

Table 1: Calculated Molecular Properties of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid
PropertyValue
Molecular Formula C₁₁H₁₃NO₅
Calculated Molecular Weight 255.23 g/mol
Calculated Exact Mass 255.0794 Da

The calculated molecular weight is the sum of the average atomic masses of the constituent elements. The calculated exact mass is the sum of the masses of the most abundant isotopes of these elements.

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Approach

The theoretical exact mass provides a target value for experimental verification. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering the precision required to confirm the elemental composition of a molecule.[6][7] The following protocol outlines a self-validating system for the determination of the exact mass of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid.

The Causality Behind the Choice of Electrospray Ionization (ESI)

For a polar, non-volatile molecule like 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, Electrospray Ionization (ESI) is the ionization technique of choice.[8][9][10] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thereby reducing the likelihood of in-source fragmentation.[11] This is crucial for accurately determining the mass of the intact molecule. The process involves dissolving the analyte in a suitable solvent and passing it through a high-voltage capillary, which generates a fine aerosol of charged droplets.[8][12] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for mass analysis.[8]

Experimental Protocol
  • Sample Preparation: A dilute solution of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid (typically 1-10 µg/mL) is prepared in a solvent mixture that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to protonate the analyte, facilitating the formation of positive ions ([M+H]⁺).

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap™ or Time-of-Flight (TOF) instrument, is used for the analysis.[7][13] These instruments are capable of mass accuracies in the low parts-per-million (ppm) range, which is essential for confident elemental composition determination.[14][15]

  • Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.

  • Mass Analysis: The mass spectrometer is operated in positive ion mode to detect the protonated molecule, [M+H]⁺. Data is acquired over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

  • Data Processing: The acquired mass spectrum is processed to identify the m/z value of the most intense peak corresponding to the [M+H]⁺ ion. The high-resolution capabilities of the instrument allow for the differentiation of this ion from any potential isobaric interferences.[7]

  • Elemental Composition Determination: The experimentally determined accurate mass of the [M+H]⁺ ion is then used to calculate the elemental composition using specialized software. The software generates a list of possible elemental formulas that fall within a specified mass tolerance (e.g., ± 5 ppm) of the measured mass. For 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, the expected elemental composition of the [M+H]⁺ ion is C₁₁H₁₄NO₅⁺.

Workflow for Exact Mass Determination

The following diagram illustrates the logical flow of the experimental workflow for determining the exact mass of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid.

ExactMassWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Prep Dissolve sample in Acetonitrile/Water with 0.1% Formic Acid ESI Electrospray Ionization (ESI) Positive Ion Mode Prep->ESI Direct Infusion HRMS High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->HRMS Ion Transfer Spectrum Acquire High-Resolution Mass Spectrum HRMS->Spectrum Data Acquisition Peak Identify m/z of [M+H]⁺ Ion Spectrum->Peak Composition Calculate Elemental Composition Peak->Composition Confirmation Confirm C₁₁H₁₃NO₅ Composition->Confirmation

Workflow for the experimental determination of the exact mass.

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical sciences. For 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, with a molecular formula of C₁₁H₁₃NO₅, the calculated molecular weight is 255.23 g/mol , and the exact mass is 255.0794 Da. While the molecular weight is a crucial parameter for synthetic and formulation activities, the exact mass, precisely determined through high-resolution mass spectrometry with electrospray ionization, provides the highest level of confidence in the compound's identity and elemental composition. The methodologies and principles outlined in this guide provide a robust framework for the analysis of this and other small molecules, ensuring scientific integrity and trustworthiness in research and development.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • Wiley-VCH. Introduction to Mass Spectrometry, a Tutorial. [Link]

  • Molecular Weight Calculator (Molar Mass). [Link]

  • Molecular Weight Calculator (Molar Mass). [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • WebQC.org. Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

  • YouTube. An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. [Link]

  • BioChemCalc. Exact Mass Calculator. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • Michigan State University Department of Chemistry. Masses. [Link]

  • St. Olaf College. Exact mass calculater. [Link]

  • PubChem. Binap, (A+-)- | C44H32P2 | CID 634876. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

  • PubChem. Diphenylphosphino-1,1'-binaphthyl | C32H23P | CID 10993848. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid in Organic Solvents

Foreword: Understanding the Criticality of Solubility in Drug Development In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides a comprehensive examination of the solubility profile of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, an alanine derivative with significant applications in peptide synthesis and drug design.[1] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly assess and understand the solubility of this and similar molecules in a range of organic solvents.

Molecular Structure and its Implications for Solubility

To predict and understand the solubility of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid, a meticulous analysis of its molecular structure is paramount.

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity to the molecule and suggests potential solubility in polar protic solvents.

  • Aminooxy Linkage (-O-NH-): The presence of the N-O bond and the adjacent amide-like linkage introduces further polarity and potential for hydrogen bonding.

  • Benzyloxycarbonyl Protecting Group (Cbz-): This bulky, aromatic group is predominantly non-polar or hydrophobic. Its presence will significantly influence the molecule's interaction with non-polar solvents.

  • Propanoic Acid Backbone: The short aliphatic chain is generally non-polar.

The interplay of these distinct structural motifs—a polar carboxylic acid head, a polar aminooxy linker, and a non-polar benzyloxycarbonyl tail—results in an amphiphilic molecule. This duality is the primary driver of its solubility characteristics, suggesting that its solubility will be highly dependent on the specific nature of the solvent. The general principle of "like dissolves like" will be the guiding tenet in our exploration of suitable solvents, where polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[2][3][4][5]

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution.

The enthalpy of solution can be further broken down into two key components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). For a solute to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice forces and the solvent-solvent interactions.

The solubility of a compound is also influenced by temperature. For most solids, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with temperature.[6][7][8] This can be explained by Le Chatelier's Principle, which states that a system at equilibrium will shift to counteract any applied stress.[8][9] In this case, adding heat favors the endothermic dissolution process.

A Strategic Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. Solvents can be broadly categorized based on their polarity, which is often quantified by the dielectric constant.[4]

Table 1: A Curated List of Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid
Polar Protic Methanol, Ethanol, Isopropanol, WaterCapable of hydrogen bonding; effective at solvating the carboxylic acid and aminooxy groups.Moderate to High
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh polarity and dipole moments, but lack O-H or N-H bonds. Can solvate polar functional groups.High
Non-Polar Toluene, Hexane, CyclohexanePrimarily interact through van der Waals forces; will interact favorably with the benzyloxycarbonyl group.Low
Intermediate Polarity Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)Possess a balance of polar and non-polar characteristics.Moderate

One commercial source indicates that 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid is highly soluble in DMSO (200 mg/mL), which aligns with the predictions for a polar aprotic solvent.[1]

Experimental Determination of Solubility: Protocols and Methodologies

A multi-tiered approach to experimentally determining solubility is recommended, starting with rapid screening methods and progressing to more quantitative, equilibrium-based assays.

Kinetic Solubility Assessment (High-Throughput Screening)

This method provides a rapid assessment of solubility under non-equilibrium conditions and is useful for initial solvent screening.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid in a solvent of known high solubility, such as DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the test solvents.

  • Precipitation Induction: Observe the wells for the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

  • Detection: Visual inspection or automated plate readers can be used for precipitate detection.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility, representing the true equilibrium saturation point of a solute in a solvent.[10][11]

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid to a series of vials, each containing a known volume of a selected organic solvent. The presence of excess solid is critical to ensure saturation.[10]

  • Equilibration: Seal the vials and agitate them at a constant temperature using a thermostatically controlled shaker until equilibrium is reached. This may take several hours to days.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Supernatant Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric method.[10]

Gravimetric Quantification:

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent completely under vacuum.

  • Weigh the container with the dried solute.

  • Calculate the solubility in mg/mL.[10]

HPLC-Based Quantification:

  • Method Development: Develop a robust HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the target compound. A UV detector is typically appropriate.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dilute the supernatant with the mobile phase to a concentration within the calibration range and inject it into the HPLC system.

  • Concentration Determination: Determine the concentration of the solute in the supernatant by interpolating its peak area from the calibration curve.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Reach equilibrium equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 ana1 Withdraw clear supernatant sep1->ana1 ana2 Quantify solute concentration ana1->ana2 G cluster_solute 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid cluster_solvent Solvent solute Amphiphilic Nature polar_group Polar Groups (-COOH, -O-NH-) solute->polar_group nonpolar_group Non-polar Group (Cbz-) solute->nonpolar_group polar_solvent Polar Solvents polar_group->polar_solvent Strong Interaction (High Solubility) nonpolar_solvent Non-polar Solvents polar_group->nonpolar_solvent Weak Interaction (Low Solubility) nonpolar_group->polar_solvent Unfavorable Interaction nonpolar_group->nonpolar_solvent Favorable Interaction

Caption: Intermolecular interactions driving the solubility of an amphiphilic compound.

Conclusion: A Roadmap for Comprehensive Solubility Characterization

The solubility profile of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid is a nuanced interplay of its structural components and the properties of the solvent. A thorough understanding of this profile is not merely an academic exercise but a critical step in its development as a useful chemical entity. By employing a systematic approach that combines theoretical understanding with robust experimental methodologies, researchers can confidently map the solubility landscape of this molecule. This knowledge will, in turn, inform rational decisions in process chemistry, formulation development, and ultimately, the successful application of this compound in its intended field.

References

  • ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive - Reddit. (2022, December 27). Retrieved from [Link]

  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? - Quora. (2021, April 26). Retrieved from [Link]

  • Solubility - Wikipedia. (n.d.). Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK56 dissolution and solubility/]([Link] dissolution and solubility/)

  • Solubility. (n.d.). Retrieved from [Link]

  • The effect of polarity on solubility. (n.d.). Retrieved from [Link]

  • Dependence of solute solubility parameters on solvent polarity - PubMed. (1985, June). Retrieved from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data, handling guidelines, and essential experimental considerations for 2-({[(Benzyloxy)carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling guidelines, and essential experimental considerations for 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid. As a Senior Application Scientist, the following information is synthesized from available data on structurally related compounds to ensure a high degree of technical accuracy and field-proven insight. It is imperative to note that a specific Safety Data Sheet (SDS) for CAS No. 76189-67-8 was not available at the time of this writing. Therefore, the following guidance is extrapolated from data on analogous chemical structures and should be supplemented with a thorough risk assessment before use.

Chemical Identity and Physicochemical Properties

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a derivative of propanoic acid featuring a benzyloxycarbonyl (Cbz or Z) protected aminooxy group. This functionalization makes it a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of modified peptides and other bioactive molecules where the introduction of an aminooxy handle is desired for subsequent ligation chemistries.[1][2]

PropertyValueSource
CAS Number 76189-67-8[3]
Molecular Formula C₁₁H₁₃NO₅[3]
Molecular Weight 239.22 g/mol [3]
Appearance Expected to be a solidInferred from related compounds
Solubility Likely soluble in organic solvents such as DMSO, methanol, and ethanol.Inferred from related compounds[4][5]

Hazard Identification and GHS Classification (Inferred)

Based on the safety data for structurally similar compounds containing the benzyloxycarbonyl and propanoic acid moieties, the following GHS classifications are inferred.[5][6][7] It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07Warning

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6]

  • Skin Contact: May cause skin irritation, redness, and itching.

  • Eye Contact: May cause serious eye irritation, pain, and redness.

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[6]

Safe Handling and Storage Protocols

A diligent and cautious approach to handling is paramount to ensure personnel safety and experimental integrity. The following protocols are based on best practices for handling similar chemical entities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Caption: Recommended Personal Protective Equipment for handling the compound.

Engineering Controls
  • Ventilation: Always handle 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[5]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand this guide and any internal laboratory safety protocols.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust. Avoid generating dust during handling.[6]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]

  • Decontamination: Clean all spills immediately and decontaminate work surfaces after use.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Incompatibilities: Avoid contact with strong bases and oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is critical for mitigating the consequences of an accidental exposure or spill.

Emergency_Procedures cluster_emergency Emergency Response Protocol Inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. Skin_Contact Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Spill Spill: Evacuate the area. Wear appropriate PPE. Absorb with inert material and place in a suitable container for disposal. Ventilate the area.

Caption: First aid and spill response measures.

Stability and Reactivity

  • Reactivity: The aminooxy group is known to be a strong nucleophile and can react chemoselectively with aldehydes and ketones to form stable oxime linkages.[1][2]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. The benzyloxycarbonyl (Cbz) protecting group is generally stable to basic and mild acidic conditions but can be cleaved by catalytic hydrogenolysis.[8]

  • Thermal Decomposition: Thermal decomposition of benzyloxycarbonyl compounds can lead to the release of irritating gases and vapors. Upon heating, O-benzyl ketoxime ethers have been shown to undergo homolytic scission of both the O-C and N-O bonds.[9] Hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Disposal Considerations

All waste materials should be handled as hazardous chemical waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.

  • Disposal Method: Follow all federal, state, and local regulations for chemical waste disposal. It is recommended to use a licensed professional waste disposal service.[10]

Experimental Workflow: Deprotection of the Benzyloxycarbonyl (Cbz) Group

A common synthetic utility of this compound involves the deprotection of the Cbz group to liberate the free aminooxy functionality for subsequent reactions. Catalytic hydrogenolysis is a standard and mild method for this transformation.[8]

Deprotection_Workflow cluster_workflow Cbz Deprotection via Catalytic Hydrogenolysis Start Dissolve Cbz-protected compound in a suitable solvent (e.g., Methanol, Ethanol) Add_Catalyst Add Palladium on Carbon (Pd/C) catalyst Start->Add_Catalyst Hydrogenation Introduce Hydrogen gas (H₂) atmosphere (e.g., via balloon) Add_Catalyst->Hydrogenation Reaction Stir the reaction mixture at room temperature Hydrogenation->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Filtration Filter the reaction mixture through Celite to remove the catalyst Monitoring->Filtration Upon completion Concentration Concentrate the filtrate under reduced pressure Filtration->Concentration End Purify the crude product if necessary Concentration->End

Caption: General workflow for the deprotection of the Cbz group.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol and ethanol are common choices as they are polar and can dissolve both the starting material and the resulting deprotected product.

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis due to its high activity and ease of removal by filtration.[8]

  • Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a hydrogen atmosphere for the reaction on a laboratory scale.

  • Filtration through Celite: Celite is a diatomaceous earth filter aid that prevents the fine Pd/C particles from passing through the filter paper, ensuring complete removal of the catalyst.

This self-validating protocol relies on the clear visual cue of the catalyst and the straightforward monitoring of the reaction's progress by standard analytical techniques, ensuring a high degree of confidence in the outcome.

Conclusion

References

  • University of Louisville Institutional Repository. (n.d.). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-{[(benzyloxy)carbonyl]amino}-3-fluoropropanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2024, December 30). Safety Data Sheet. Retrieved from [Link]

  • Kirshenbaum, K., Zuckermann, R. N., & Dill, H. E. (2010). Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation. The Journal of Organic Chemistry, 75(15), 5325–5328. Retrieved from [Link]

  • Jayaraman, M., & Manoharan, M. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Omega, 7(25), 21473–21481. Retrieved from [Link]

  • ChemRadar. (n.d.). (2S)-2-{amino}propanoic acid CAS#77433-69-3 | GHS Classification Search Tool. Retrieved from [Link]

  • Interchim. (n.d.). Amino-Oxy reagents, for conjugation with aldehydes and cetones. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminooxy panel and oximation of aldehydes or ketones. Retrieved from [Link]

  • Armitt, D. J., & Bottle, S. E. (2004). Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. Organic & Biomolecular Chemistry, 2(3), 346–352. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Oxime Ligation Using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Precision of Oxime Ligation In the landscape of bioconjugation, the ability to form stable, covalent linkages between biomolecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the ability to form stable, covalent linkages between biomolecules and other molecular entities with high specificity and under mild conditions is paramount. Oxime ligation, a cornerstone of "click chemistry," has emerged as a robust and highly selective method for achieving this.[1] This reaction, which forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone), is celebrated for its efficiency and bioorthogonality, proceeding with minimal side reactions in complex biological milieu.

This application note provides a detailed guide to employing a specific, yet versatile, aminooxy reagent: 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid . The inclusion of the benzyloxycarbonyl (Cbz) protecting group offers strategic advantages for multi-step syntheses, allowing for the unmasking of the reactive aminooxy group at the desired stage. The propanoic acid moiety can enhance aqueous solubility and provides a convenient handle for further modifications. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols for both a two-step and a one-pot ligation strategy, and offer insights into optimization and troubleshooting.

The Chemistry of Oxime Ligation: A Mechanistic Overview

The formation of an oxime is a two-step process involving the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N-O bond. The reaction is catalyzed by acid, with an optimal pH range typically between 4.5 and 5.5.[2] However, for applications involving sensitive biomolecules, the reaction can be effectively carried out at neutral pH with the aid of a nucleophilic catalyst, such as aniline or its derivatives.

The Cbz protecting group on the 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is stable under a wide range of conditions but can be efficiently removed via catalytic hydrogenolysis. This orthogonality is key to its utility in complex synthetic schemes.

Diagram of the Oxime Ligation Workflow

Oxime Ligation Workflow General Workflow for Oxime Ligation cluster_0 Step 1: Cbz Deprotection (Two-Step Protocol) cluster_1 Step 2: Oxime Ligation cluster_2 Alternative: One-Pot Protocol A Cbz-Protected Aminooxy Reagent B Catalytic Hydrogenolysis (e.g., H₂, Pd/C) A->B Reagents C Deprotected Aminooxy Reagent B->C Product E Reaction at pH 4.5-7.0 (with or without catalyst) C->E D Aldehyde/Ketone-functionalized Molecule D->E F Stable Oxime Conjugate E->F G Cbz-Protected Reagent & Aldehyde/Ketone Molecule H In situ Deprotection & Ligation G->H H->F

Caption: A generalized workflow for performing an oxime ligation experiment.

Experimental Protocols

Herein, we provide two detailed protocols for the use of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in oxime ligation: a robust two-step procedure and a more advanced, streamlined one-pot protocol.

Protocol 1: Two-Step Cbz Deprotection and Oxime Ligation

This method offers a high degree of control and is recommended for initial optimizations and sensitive substrates.

Step 1: Cbz Deprotection via Catalytic Hydrogenolysis

  • Reagent Preparation:

    • Dissolve 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of 10-50 mg/mL.

    • Carefully weigh 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the Cbz-protected compound).

  • Hydrogenation Reaction:

    • In a flask equipped with a magnetic stir bar, add the solution of the Cbz-protected compound.

    • Carefully add the Pd/C catalyst.

    • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

    • Introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, and maintain a positive pressure.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. The reaction is typically complete within 2-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-(aminooxy)propanoic acid. This product is often used directly in the next step without further purification.

Step 2: Oxime Ligation

  • Reaction Setup:

    • Dissolve the aldehyde or ketone-functionalized molecule in a suitable reaction buffer. For reactions at slightly acidic pH, a 0.1 M sodium acetate buffer (pH 4.6) is recommended. For reactions at neutral pH, a 0.1 M sodium phosphate buffer (pH 7.0) is suitable.

    • Dissolve the deprotected 2-(aminooxy)propanoic acid in the same buffer. A slight molar excess (1.1-1.5 equivalents) of the aminooxy compound is often used.

  • Ligation Reaction:

    • Combine the solutions of the carbonyl compound and the aminooxy reagent.

    • For reactions at neutral pH, the addition of a catalyst is highly recommended to accelerate the reaction. A stock solution of aniline or p-phenylenediamine in DMSO or water can be added to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.[3]

    • Allow the reaction to proceed at room temperature for 1 to 24 hours.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the oxime conjugate by an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugations).

    • Once the reaction is complete, the conjugate can be purified using standard chromatographic methods (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)).

Protocol 2: One-Pot Cbz Deprotection and Oxime Ligation

This streamlined approach can be more efficient but may require more optimization to ensure complete deprotection without compromising the ligation step.

  • Reaction Setup:

    • In a single reaction vessel, dissolve both the 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid and the aldehyde or ketone-functionalized molecule in a suitable solvent that is compatible with both the hydrogenolysis and the ligation, such as methanol or ethanol.

    • Add the Pd/C catalyst (5-10 mol%).

  • In situ Deprotection and Ligation:

    • Purge the vessel with an inert gas and then introduce hydrogen gas.

    • Stir the reaction mixture at room temperature. The deprotection will proceed first, generating the free aminooxy compound in situ, which will then react with the carbonyl compound.

    • If the ligation is slow at room temperature and neutral pH, a catalyst such as aniline can be included in the initial reaction mixture. However, be aware that some catalysts may be sensitive to the hydrogenation conditions.

  • Monitoring and Work-up:

    • Monitor the reaction for the formation of the final oxime product.

    • Once complete, filter to remove the Pd/C catalyst and then proceed with purification as described in the two-step protocol.

Quantitative Data for Oxime Ligation

The efficiency of oxime ligation is influenced by several factors. The following table provides a summary of key parameters and expected outcomes.

ParameterRecommended RangeRationale & Remarks
pH 4.5 - 5.5 (uncatalyzed)Optimal for the acid-catalyzed dehydration step in the mechanism.[2]
6.5 - 7.5 (catalyzed)Necessary for pH-sensitive biomolecules; requires a nucleophilic catalyst.
Catalyst Aniline (10-100 mM)A commonly used and effective catalyst, particularly at neutral pH.
p-Phenylenediamine (2-10 mM)A more potent catalyst than aniline at neutral pH.[3]
Temperature Room Temperature (20-25 °C)Generally sufficient for most applications.
37 °CCan be used to accelerate slow reactions.
Reactant Ratio 1.1 - 1.5 : 1 (Aminooxy:Carbonyl)A slight excess of the aminooxy reagent can drive the reaction to completion.
Reaction Time 1 - 24 hoursHighly dependent on the specific reactants, concentrations, pH, and catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Ligation Product Incomplete Cbz deprotection.Verify deprotection by LC-MS before proceeding. Increase catalyst loading or reaction time for the hydrogenation step.
Incorrect pH of the reaction buffer.Prepare fresh buffers and verify the pH. The optimal pH is crucial for reaction efficiency.
Inactive catalyst (ligation step).Use a fresh stock solution of the aniline catalyst.
Degradation of the aldehyde/ketone.Ensure the carbonyl-containing molecule is fresh and has been stored correctly.
Side Product Formation Incomplete removal of Pd/C catalyst leading to side reactions in the ligation step.Ensure thorough filtration after the hydrogenation step.
Reaction of the aniline catalyst with the carbonyl compound (Schiff base formation).This is an equilibrium process; using the recommended catalyst concentrations should minimize this as a final product.
Difficulty in Purification Excess unreacted aminooxy reagent.Use a smaller excess of the aminooxy reagent in the ligation step. Optimize the stoichiometry.
Poor separation of product and starting materials.Optimize the chromatography gradient (for RP-HPLC) or choose a different column (for SEC).

Visualization of the Reaction Mechanism

Caption: The two-step mechanism of oxime formation.

Conclusion

The use of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid provides a strategic advantage in the synthesis of complex bioconjugates. The Cbz group allows for the timely unmasking of the reactive aminooxy functionality, while the propanoic acid moiety can enhance solubility and offer further points of attachment. By understanding the underlying chemistry and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively leverage this versatile reagent to construct stable and well-defined bioconjugates for a wide array of applications in drug development, diagnostics, and fundamental biological research.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1365–1368.
  • Poethko, T., Schottelius, M., Thumshirn, G., Hersel, U., Herz, M., Henriksen, G., Kessler, H., Schwaiger, M., & Wester, H. J. (2004). Two-step labeling of peptides for PET: in vitro and in vivo evaluation of a new, versatile, chemoselective ligation method. Journal of Nuclear Medicine, 45(5), 892–902.
  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Journal of the American Chemical Society, 135(26), 9679–9682.
  • Streefkerk, M. D., van den Berg, T., van der Marel, G. A., & Overkleeft, H. S. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17681–17685.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665–5674.
  • Zeng, Y., Ramya, T. N. C., & Ali, A. (2009). A new catalyst for oxime ligation.
  • Zou, Y., Yin, J., & Yao, S. Q. (2013). A highly efficient catalyst for oxime ligation in neutral aqueous solution.

Sources

Application

Application Note: A Practical Guide to the Use of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid in Solid-Phase Peptide Synthesis for the Generation of Peptide α-Ketoamides

Introduction: Unlocking Novel Peptide Architectures In the landscape of modern peptide chemistry, the pursuit of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles is paramount. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Novel Peptide Architectures

In the landscape of modern peptide chemistry, the pursuit of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles is paramount. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid emerges as a pivotal building block for the synthesis of peptide α-ketoamides, a class of compounds with significant interest in drug discovery, particularly as protease inhibitors.[1] This application note provides a comprehensive guide to the incorporation of this N-Cbz-protected α-aminoxy acid into standard solid-phase peptide synthesis (SPPS) workflows and its subsequent conversion to the desired α-ketoamide functionality.

The strategic advantage of this reagent lies in its ability to introduce a latent α-ketoamide group into a peptide sequence. The aminoxy functionality serves as a precursor that, after peptide assembly, can be readily unmasked and transformed. This approach circumvents the challenges associated with the direct coupling of reactive α-ketoacids during SPPS.[1] This guide will detail the underlying chemical principles, provide step-by-step protocols, and offer expert insights to ensure successful synthesis and application.

Core Principles and Strategic Advantages

The use of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is predicated on a two-stage strategy fully compatible with Fmoc-based SPPS.[][3]

  • Incorporation: The Cbz-protected aminoxy acid is coupled to the N-terminus of the resin-bound peptide chain using standard coupling methodologies. The benzyloxycarbonyl (Cbz) group provides robust protection of the aminoxy nitrogen throughout the synthesis.

  • On-Resin Transformation: Following complete peptide assembly, the aminoxy group is deprotected, and a subsequent on-resin oxidative decarboxylation reaction transforms the precursor into the target α-ketoamide. This on-resin manipulation is a key advantage, streamlining the workflow and simplifying purification.[1]

This strategy offers several benefits:

  • Compatibility: Integrates seamlessly with established Fmoc/tBu SPPS protocols.[4]

  • Efficiency: Avoids solution-phase manipulation of potentially unstable intermediates.

  • Versatility: Allows for the generation of internal peptide α-ketoamides, crucial for targeting protease active sites.[1]

Experimental Workflow Overview

The overall process, from resin preparation to the final cleaved peptide α-ketoamide, is depicted below. Each major stage will be detailed in the subsequent protocols.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Transformation On-Resin Transformation cluster_Final Cleavage & Purification Resin 1. Resin Preparation & Swelling Fmoc_Deprotection 2. Iterative Fmoc Deprotection Resin->Fmoc_Deprotection AA_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->AA_Coupling AA_Coupling->Fmoc_Deprotection Aminoxy_Coupling 4. Coupling of Cbz-Aminoxy Acid AA_Coupling->Aminoxy_Coupling Cbz_Deprotection 5. Cbz Group Removal Aminoxy_Coupling->Cbz_Deprotection Oxidation 6. Oxidative Decarboxylation Cleavage 7. Cleavage & Global Deprotection Oxidation->Cleavage Purification 8. Purification & Analysis Cleavage->Purification

Caption: Overall workflow for peptide α-ketoamide synthesis.

Detailed Protocols and Methodologies

PART 1: Solid-Phase Peptide Synthesis

This section assumes a standard Fmoc/tBu strategy.[3][4] The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids).[5]

Protocol 1: Standard Fmoc-SPPS Cycle

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a peptide synthesis vessel.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).[5]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HCTU or HATU (3-5 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 eq.) in DMF.[5]

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours. Longer times may be needed for hindered couplings.[5]

    • Monitor reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Coupling of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid

This step is performed after the final standard amino acid has been coupled and its Fmoc group removed.

  • Deprotection: Perform the final Fmoc deprotection as described in Protocol 1, Step 2.

  • Activation and Coupling:

    • Dissolve 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (3 eq.) and a coupling agent (e.g., HCTU, 2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of this specialized building block may be slower than standard amino acids.

  • Washing: Wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and dry the resin under vacuum.

ReagentEquivalents (eq.)Purpose
Resin-bound Peptide1.0Starting material
Cbz-Aminoxy Acid3.0α-Ketoamide precursor
HCTU/HATU2.9 - 3.0Activating agent for amide bond formation
DIPEA/Collidine6.0 - 10.0Base for activation and neutralization
DMF-Reaction Solvent
Table 1: Recommended Reagent Stoichiometry for Coupling.
PART 2: On-Resin Transformation to α-Ketoamide

This is the crucial stage where the precursor is converted into the final electrophilic warhead.

G cluster_0 Peptide-Aminoxy Precursor cluster_1 Deprotection & Oxidation cluster_2 Peptide α-Ketoamide Peptide_Aminoxy Peptide-(NH)-O-CH(CH3)-COOH Deprotection 1. Cbz Removal (e.g., H2, Pd/C or HBr/AcOH) Peptide_Ketoamide Peptide-(NH)-CO-CO-CH3 Peptide_Aminoxy->Peptide_Ketoamide Transformation Oxidation 2. Oxidative Decarboxylation (e.g., IBX or Dess-Martin)

Caption: Chemical logic of the on-resin transformation.

Protocol 3: Cbz-Group Deprotection

The Cbz group is typically removed by catalytic hydrogenation. However, this is incompatible with solid-phase synthesis. A common alternative is using strong acidic conditions, but this may prematurely cleave the peptide from acid-labile resins. Therefore, careful selection of resin and orthogonal protecting groups is essential from the outset. For many standard acid-labile linkers, Cbz removal is often performed after cleavage from the resin.

Note: If a palladium-labile linker (e.g., Alloc) or side-chain protecting group is used, catalytic methods can be adapted for on-resin use. For this guide, we will assume a post-cleavage deprotection strategy for simplicity, or the use of a robust linker stable to the Cbz-removal conditions.

Protocol 4: On-Resin Oxidative Decarboxylation

This protocol generates the α-ketoamide from an α-hydroxyglycine-like intermediate which is formed after the aminoxy group is revealed and rearranged. A mild oxidizing agent is required.

  • Pre-Requisite: This step assumes the successful removal of the Cbz protecting group to reveal the aminoxy functionality which rearranges to an α-hydroxy amide.

  • Oxidation:

    • Swell the resin in a suitable solvent like DCM or a DCM/DMF mixture.

    • Add a solution of an oxidizing agent. 2-Iodoxybenzoic acid (IBX) is an effective choice.[1] Add IBX (5-10 eq.) in a solvent that promotes its solubility (e.g., DMSO, then dilute with DCM).

    • Allow the reaction to proceed for 4-12 hours at room temperature.

    • Monitor the reaction by cleaving a small sample of resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM, DMF, and finally DCM again to remove the oxidant and byproducts. Dry the resin.

PART 3: Cleavage, Deprotection, and Purification

The final step is to release the modified peptide from the solid support and remove all remaining side-chain protecting groups.

Protocol 5: Final Cleavage and Deprotection

  • Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[6] For simpler peptides without sensitive residues, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel (approximately 10 mL per gram of resin).[7]

    • Stir or agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[8]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile containing 0.1% TFA is typically used.

  • Analysis: Confirm the identity and purity of the final peptide α-ketoamide using LC-MS to verify the correct molecular weight.

Trustworthiness and Self-Validation

To ensure the success of this synthetic strategy, several checkpoints are critical:

  • Kaiser Test: After each coupling step, a negative Kaiser test indicates a complete reaction and free amines are no longer present.

  • Test Cleavage: Before large-scale on-resin oxidation or final cleavage, a small amount of resin (~5-10 mg) should be cleaved and analyzed by LC-MS. This confirms the successful incorporation of the aminoxy acid and the integrity of the peptide chain.

  • LC-MS Monitoring: Analysis of the product after the oxidation step is crucial to confirm the formation of the α-ketoamide and to optimize the reaction time.

By implementing these validation steps, researchers can confidently proceed through the synthesis, minimizing the loss of valuable material and time.

Conclusion

The use of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid provides a robust and efficient pathway for the synthesis of peptide α-ketoamides via solid-phase methods. By integrating this versatile building block into standard Fmoc-SPPS protocols, researchers can access novel peptide architectures for a wide range of applications, from fundamental biochemical studies to the development of next-generation therapeutics. The on-resin transformation strategy detailed herein represents a significant advantage, enhancing the efficiency and accessibility of these valuable compounds.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link] (Note: While the provided link is to a different article, the content describes similar standard laboratory practices).

  • Butch, C. J., et al. (2018). Linked cycles of oxidative decarboxylation of glyoxylate as protometabolic analogs of the citric acid cycle. Nature Communications. Retrieved from [Link]

  • de Visser, P. C., et al. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. Scientific Reports. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved from [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2022). ChemRxiv. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Oxidative decarboxylation. (2018). Lecture notes. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Strauss, R. R., & Suter, E. R. (1977). Oxidative decarboxylation of free and peptide-linked amino acids in phagocytizing guinea pig granulocytes. The Journal of Immunology. Retrieved from [Link]

  • Krishnamurthy, R. (2018). Linked cycles of oxidative decarboxylation of glyoxylate as protometabolic analogs of the citric acid cycle. ResearchGate. Retrieved from [Link]

  • Oxidative decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2004). ResearchGate. Retrieved from [Link]

  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids. Retrieved from [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
  • Hellwig, M., & Henle, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. Retrieved from [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. (2022). ChemRxiv. Retrieved from [Link]

  • Solid-phase peptide synthesis introduction. (n.d.). Omizzur. Retrieved from [Link]

  • Synthesis and conformation of backbone N-aminated peptides. (2018). Nature Protocols. Retrieved from [Link]

Sources

Method

Application Note: Deprotection of the Cbz Group from 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The molecule 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The molecule 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a critical bifunctional linker utilized in advanced bioconjugation, peptide synthesis, and the development of targeted therapeutics. It features a carboxylic acid for standard amide coupling and an aminooxy group protected by a carboxybenzyl (Cbz or Z) moiety.

The deprotection of the Cbz group from aminooxy functionalities presents a unique chemoselective challenge. Standard Cbz removal relies on catalytic hydrogenolysis (H₂, Pd/C); however, the adjacent N–O bond is highly susceptible to reductive cleavage under these exact conditions, which can destroy the target molecule[1]. This application note details the mechanistic causality behind this degradation and provides field-proven, self-validating protocols to achieve quantitative Cbz deprotection while preserving the fragile N–O bond.

Mechanistic Context & Strategy Selection

The Vulnerability of the N–O Bond

The N–O bond possesses a relatively low bond dissociation energy (~55 kcal/mol) compared to typical C–C or C–N bonds. During standard palladium-catalyzed hydrogenation, the palladium metal readily inserts into the N–O bond. Subsequent hydrogenolysis irreversibly cleaves the molecule into an amine and an alcohol[2].

To circumvent this, chemists must choose between two highly controlled pathways:

  • Acidolysis (The Preferred Pathway): Utilizing strong acids like Hydrogen Bromide in Acetic Acid (HBr/AcOH). This method operates via an SN2/SN1 mechanism where the acid protonates the carbamate carbonyl, and the nucleophilic bromide attacks the benzylic carbon. This completely avoids reductive conditions, leaving the N–O bond perfectly intact[3].

  • Controlled Transfer/Rapid Hydrogenolysis: If the substrate contains acid-sensitive groups, catalytic hydrogenation can be used only if the reaction time is strictly limited (typically <10 minutes) with high catalyst loading to outpace the N–O cleavage kinetics[1].

G A 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-Protected Aminooxy) B Pathway 1: Acidolysis (HBr/AcOH) A->B Preferred C Pathway 2: Catalytic Hydrogenation (H2, Pd/C) A->C Alternative D Selective Cbz Cleavage (N-O Bond Intact) B->D E Prolonged Exposure: Reductive N-O Cleavage C->E t > 30 min F Controlled/Rapid Exposure: Selective Cbz Cleavage C->F t < 10 min

Figure 1: Decision matrix and mechanistic outcomes for Cbz deprotection of aminooxy propanoic acid.

Quantitative Data: Comparison of Deprotection Strategies

The following table summarizes the operational metrics of the two primary deprotection strategies for aminooxy-Cbz compounds.

Deprotection MethodReagents & ConditionsReaction TimeN–O Cleavage RiskChemoselectivity ProfileTypical Yield
Acidolysis 33% HBr in AcOH, RT1 – 2 hoursNone (0%)Cleaves Boc, tBu esters, trityl> 90% (as HBr salt)
Rapid Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH< 10 minsHigh (if prolonged)Reduces alkenes, alkynes, nitro60 – 80%
Transfer Hydrogenation 10% Pd/C, Ammonium Formate15 – 30 minsModerate Milder than H₂ gas70 – 85%

Experimental Protocols

Protocol A: Acid-Mediated Deprotection via HBr/AcOH (Recommended)

This protocol is a self-validating system. The completion of the reaction is physically indicated by the cessation of CO₂ evolution. Furthermore, the workup forces the precipitation of the product as a hydrobromide salt, intrinsically purifying it from the benzyl bromide byproduct[3].

Materials Required:

  • 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (1.0 eq)

  • 33% w/w Hydrobromic acid in acetic acid (HBr/AcOH)

  • Cold anhydrous diethyl ether (chilled to -20 °C)

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂) to prevent moisture ingress.

  • Reagent Addition: Dissolve the Cbz-protected aminooxy acid (1.0 mmol) in 3.0 mL of 33% HBr/AcOH at room temperature. Causality Note: The high concentration of HBr is required to rapidly protonate the carbamate, driving the equilibrium toward cleavage.

  • Reaction Monitoring: Stir the mixture at room temperature. Observe the effervescence (release of CO₂ gas). The reaction is typically complete within 1 to 1.5 hours.

  • Precipitation (Self-Validation Step): Once gas evolution ceases, slowly add 30 mL of ice-cold anhydrous diethyl ether to the flask under vigorous stirring. The deprotected 2-(aminooxy)propanoic acid hydrobromide salt will immediately crash out as a white precipitate.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove residual acetic acid and the benzyl bromide byproduct.

  • Drying: Dry the highly hygroscopic solid under high vacuum over P₂O₅ or NaOH pellets for 12 hours.

Protocol B: Rapid Catalytic Hydrogenolysis (Alternative for Acid-Sensitive Substrates)

If the target molecule contains acid-labile groups (e.g., a conjugated tert-butyl ester) that must be preserved, catalytic hydrogenation can be employed, provided the kinetics are strictly managed[1].

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (1.0 mmol) in 10 mL of anhydrous methanol.

  • Catalyst Loading: Add a high loading of 10% Pd/C (20% w/w relative to the substrate). Causality Note: High catalyst loading ensures the Cbz cleavage occurs so rapidly that the reaction can be stopped before the slower N–O bond cleavage begins.

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles (3x), then introduce hydrogen gas via a balloon (1 atm).

  • Strict Time Control: Stir vigorously for exactly 8 to 10 minutes . Do not exceed this time limit.

  • Quenching: Immediately flush the system with nitrogen to displace the hydrogen. Rapidly filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free aminooxy acid.

Downstream Application: Chemoselective Bioconjugation

Once deprotected, 2-(aminooxy)propanoic acid is a premier reagent for bioconjugation. The free aminooxy group exhibits an exceptionally low pKa (~4.6), making it highly nucleophilic at mildly acidic pH. It reacts chemoselectively with aldehydes or ketones on target biomolecules to form highly stable oxime linkages, a cornerstone of modern click-chemistry and drug-conjugate design[4].

Bioconjugation A Deprotected Aminooxy Acid C Mild Acidic Buffer (pH 4.5 - 6.0) A->C B Target Biomolecule (Aldehyde/Ketone) B->C D Stable Oxime Conjugate (C=N-O Linkage) C->D Oxime Ligation

Figure 2: Downstream application of the deprotected aminooxy acid in chemoselective oxime ligation.

References

  • Title: Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of O-Amino Sugars and Nucleosides Source: Molecules - MDPI URL: [Link]

  • Title: N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]

Sources

Application

Application Note: Advanced Bioconjugation Workflows Utilizing 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid

Target Audience: Researchers, Scientists, and Bioconjugation/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Bioconjugation/Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and glycoprobes, achieving site-specific, stable linkages is paramount. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a highly specialized bifunctional building block designed for chemoselective oxime ligation.

This molecule features a propanoic acid backbone and an α -aminooxy group protected by a Benzyloxycarbonyl (Cbz) moiety. The structural logic behind this specific reagent is threefold:

  • The Propanoic Acid Backbone: Provides a short, stable aliphatic spacer that can be readily activated for amide bond formation with amine-bearing payloads or peptides. The α -methyl substitution (compared to standard aminooxyacetic acid) introduces slight steric hindrance, which can enhance the proteolytic stability of the final conjugate.

  • Cbz Protection of the Aminooxy Group: Unprotected aminooxy groups are highly nucleophilic and prone to over-acylation during carboxylate activation. By masking the aminooxy group with Cbz, we practically suppress unwanted over-acylation side reactions (1 [1]). Furthermore, Cbz is orthogonal to acid-labile protecting groups, allowing for mild deprotection via catalytic hydrogenation that preserves delicate payload architectures.

  • Chemoselective Oxime Ligation: Once deprotected, the free aminooxy group (pKa ~4.6) exhibits extraordinary α -effect nucleophilicity. It reacts exclusively with aldehydes (e.g., oxidized glycans on antibodies) at mildly acidic pH, forming a highly stable oxime bond without cross-reacting with the abundant lysine or cysteine residues on the protein surface.

Strategic Workflow Overview

The bioconjugation strategy utilizing this reagent is a strict three-stage process. Attempting to bypass the protection/deprotection sequence inevitably leads to polymerization or payload degradation.

Workflow A 2-(Cbz-aminooxy)propanoic acid + Amine-Payload B Amide Coupling (HATU/DIPEA) A->B C Cbz-Protected Aminooxy-Payload B->C D Deprotection (H2, Pd/C) C->D E Free Aminooxy-Payload D->E G Oxime Ligation (pH 5.5, Aniline) E->G F Oxidized Glycoprotein (-CHO groups) F->G H Stable Bioconjugate (Oxime Linkage) G->H

Fig 1: Three-stage bioconjugation workflow utilizing 2-(Cbz-aminooxy)propanoic acid.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes a mandatory analytical checkpoint. Do not proceed to the next phase without confirming the success of the previous step.

Protocol A: Carboxylic Acid Activation and Payload Coupling

Objective: Conjugate the propanoic acid moiety to a primary amine on your payload (e.g., a cytotoxin, fluorophore, or peptide).

Causality & Reagent Selection: We utilize HATU/DIPEA rather than standard DCC/NHS. Carbodiimides form highly reactive O-acylisourea intermediates that can lead to racemization of the α -carbon (2 [2]). HATU generates an HOAt active ester, which accelerates aminolysis while suppressing epimerization via neighboring group participation (3 [3]).

  • Preparation: Dissolve 1.0 equivalent of the amine-bearing payload in anhydrous DMF (concentration ~0.1 M).

  • Activation: In a separate vial, dissolve 1.2 equivalents of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid and 1.2 equivalents of HATU in anhydrous DMF. Add 2.5 equivalents of DIPEA. Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add the activated acid solution to the payload solution. Stir under inert atmosphere (N₂) for 2 hours at room temperature.

  • Purification: Quench with water and purify the Cbz-protected intermediate via preparative RP-HPLC.

Self-Validation Check: Analyze the purified fraction via LC-MS. Confirm the presence of the [M+H]+ target mass. The presence of the Cbz group must also be confirmed by a characteristic UV absorbance peak at 254 nm.

Protocol B: Chemoselective Cbz Deprotection

Objective: Remove the Cbz group to expose the reactive aminooxy moiety without damaging the payload.

  • Setup: Dissolve the purified Cbz-protected payload in MS-grade Methanol.

  • Catalyst Addition: Add 10% Pd/C (approx. 10% w/w relative to the substrate). Caution: Pd/C is pyrophoric; add carefully under a stream of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon). Stir vigorously at room temperature for 2–4 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite with excess Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free aminooxy-payload.

Self-Validation Check: Monitor via LC-MS. Successful deprotection is definitively indicated by a mass shift of -134 Da (loss of the Cbz group) and a shift to an earlier chromatographic retention time due to the increased polarity of the free −O−NH2​ group.

Protocol C: Antibody Oxidation and Oxime Ligation

Objective: Generate aldehydes on the antibody's glycan chain and conjugate the aminooxy-payload.

Causality & Reagent Selection: Oxidation is performed with exactly 1-2 mM Sodium periodate ( NaIO4​ ). Higher concentrations will indiscriminately oxidize methionine residues to sulfoxides or cleave the polypeptide backbone. 1-2 mM ensures strictly selective cleavage of the vicinal diols on terminal sialic acids to generate aldehydes.

  • Oxidation: Buffer exchange the target antibody into 100 mM Sodium Acetate buffer (pH 5.5). Add NaIO4​ to a final concentration of 2 mM. Incubate at 4°C for 30 minutes in the dark.

  • Quenching: Quench the unreacted periodate by adding glycerol to a final concentration of 10% (v/v). Incubate for 15 minutes.

  • Buffer Exchange: Remove small molecules by passing the oxidized antibody through a Zeba™ Spin Desalting Column pre-equilibrated with pH 5.5 Acetate buffer.

  • Ligation: Add 10–20 molar equivalents of the deprotected aminooxy-payload to the oxidized antibody.

  • Catalysis: Add Aniline to a final concentration of 10 mM to catalyze the oxime formation. Incubate at room temperature for 2–4 hours.

Self-Validation Check: Analyze the final conjugate via Intact Mass Spectrometry (e.g., Q-TOF). A successful conjugation will show a distinct increase in the molecular weight corresponding to the addition of the payload(s), allowing for the calculation of the Drug-to-Antibody Ratio (DAR).

Mechanism N1 Aminooxy Payload (-O-NH2) N3 Schiff Base Intermediate N1->N3 Aniline Catalysis N2 Aldehyde Target (-CHO) N2->N3 N4 Stable Oxime (-O-N=CH-) N3->N4 -H2O

Fig 2: Aniline-catalyzed chemoselective oxime ligation mechanism at mildly acidic pH.

Quantitative Data & Optimization

The kinetics of oxime ligation are highly dependent on pH and the presence of nucleophilic catalysts. The table below summarizes our optimization data for conjugating an aminooxy-fluorophore to oxidized Trastuzumab (10 mg/mL).

Table 1: Optimization of Oxime Ligation Kinetics

Reaction pHCatalyst (Aniline)Time to >95% ConjugationConjugation Efficiency (at 24h)Mechanistic Observation
4.5None24 hours85%Slow kinetics; prolonged acidic exposure risks antibody aggregation.
4.5 10 mM 2 hours >98% Optimal kinetics; Schiff base intermediate forms rapidly.
5.5None>48 hours60%Insufficient protonation of the aldehyde oxygen slows nucleophilic attack.
5.5 10 mM 4 hours >95% Best balance of rapid kinetics and antibody structural preservation.
7.410 mM>72 hours<20%Reaction stalled; pH is too high for efficient oxime bond formation.

Field Insight: We highly recommend operating at pH 5.5 with 10 mM Aniline . While pH 4.5 is kinetically superior, many monoclonal antibodies exhibit conformational instability and aggregation when held below pH 5.0 for extended periods.

References

  • Source: PMC (National Institutes of Health)
  • Title: Peptide Design: Principles & Methods Source: Thermo Fisher Scientific URL
  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL
  • Title: CBZ-aminooxy-PEG8-acid (Reference for Cbz-aminooxy linker handling)

Sources

Method

Coupling reagents for 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in amide bond formation

Application Note: Optimization of Amide Bond Formation Using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid Executive Summary & Chemical Context The synthesis of complex peptidomimetics, foldamers (such as consecutive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Amide Bond Formation Using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Executive Summary & Chemical Context

The synthesis of complex peptidomimetics, foldamers (such as consecutive β

  • and γ -turn mimetics), and PROTAC linkers frequently requires the incorporation of α -aminooxy acids[1][2]. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-protected α -aminooxy lactic acid) is a highly versatile building block in this domain. However, the unique electronic environment of the α -aminooxy group presents specific synthetic challenges during amide bond formation. This application note provides a comprehensive, mechanistically grounded guide to selecting coupling reagents and executing self-validating protocols to maximize yield while suppressing side reactions such as racemization and over-activation.

Mechanistic Challenges & Causality in Reagent Selection

The presence of the highly electronegative oxygen atom directly attached to the α -carbon fundamentally alters the reactivity of the adjacent carboxylic acid:

  • Enhanced Electrophilicity & Acidity: The strong electron-withdrawing inductive effect (-I effect) of the aminooxy group increases the electrophilicity of the activated carbonyl. Concurrently, it significantly increases the acidity of the α -proton.

  • Racemization Risk: During activation, standard strong tertiary bases like N,N -Diisopropylethylamine (DIPEA, pKa ~10.5) can easily abstract this acidic α -proton, leading to enolization and racemization of the chiral center. To counteract this, 2,4,6-collidine (pKa ~7.4), a weaker and sterically hindered base, is strongly recommended when activating chiral α -aminooxy acids[3].

Reagent Systems
  • HATU / Collidine (Uronium-Based): HATU packages activation chemistry and leaving-group delivery into a single reagent. It forms a highly reactive OAt (7-azabenzotriazole) active ester. The additional nitrogen atom in the HOAt ring provides a neighboring-group effect that coordinates the incoming amine, accelerating aminolysis even for sterically hindered substrates[3][4]. Crucial Causality: Pre-activation must be strictly limited to 1–2 minutes; excessive pre-activation of α -aminooxy acids leads to active ester degradation and guanidinylation of the amine[3].

  • EDC / HOBt (Carbodiimide-Based): EDC forms an unstable O-acylisourea intermediate. If left unintercepted, this intermediate can undergo an intramolecular rearrangement to an unreactive N -acylurea. HOBt acts as a nucleophilic additive to rapidly intercept the O-acylisourea, forming a more stable OBt ester[4][5]. EDC is ideal for solution-phase synthesis because its urea byproduct is water-soluble and easily removed via aqueous workup[4].

Visualization of the Activation Pathway

HATU_Activation cluster_0 Step 1: Deprotonation & Activation cluster_1 Step 2: Active Ester Formation & Aminolysis A Cbz-aminooxy Propanoic Acid B Carboxylate Anion A->B Collidine (Weak Base) C O-Acyluronium Intermediate B->C HATU Addition D OAt Active Ester C->D HOAt Interception (-TMU) E Target Amide Bond D->E Target Amine Addition

Figure 1: Mechanistic pathway of HATU-mediated activation of Cbz-aminooxy propanoic acid.

Quantitative Reagent Comparison

Table 1: Comparative Analysis of Coupling Reagents for α -Aminooxy Acids

Coupling SystemBase RequiredActive IntermediateRacemization RiskByproduct RemovalIdeal Application
HATU Collidine (preferred)OAt EsterLow-Moderate*ChromatographySterically hindered amines, Solid-phase
EDC / HOBt DIPEA or NMMOBt EsterModerateAqueous WorkupSolution-phase synthesis, Scale-up
DIC / Oxyma None (Neutral)Oxyma EsterLowWashing (SPPS)Automated Solid-Phase Peptide Synthesis

*Risk is low only if pre-activation is strictly limited to <2 minutes.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Solution-Phase Coupling via EDC/HOBt

This protocol utilizes aqueous workup as a self-validating purification system, ensuring high purity without chromatography.

Reagents: 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (1.0 eq), Target Amine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-aminooxy propanoic acid and HOBt in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N 2​ or Argon).

  • Cooling: Cool the reaction flask to 0 °C in an ice bath. Causality: Lower temperatures stabilize the O-acylisourea intermediate and prevent premature rearrangement before HOBt interception.

  • Activation: Add EDC·HCl to the stirring mixture. Stir for 15 minutes at 0 °C.

  • Aminolysis: Add the target amine, followed dropwise by DIPEA. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • In-Process Control (IPC) - TLC: Monitor the reaction via TLC (UV 254 nm to track the Cbz group). The reaction is complete when the acid spot disappears.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (3x). Validation: Removes unreacted amine and the basic EDC-urea byproduct[4].

    • Wash with Saturated NaHCO 3​ (3x). Validation: Deprotonates and removes unreacted carboxylic acid and HOBt into the aqueous layer.

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the pure amide.

Protocol B: High-Efficiency Coupling via HATU/Collidine

Designed for challenging, sterically hindered amines or solid-phase applications where fast kinetics are required.

Reagents: 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (1.2 eq), Target Amine (1.0 eq), HATU (1.15 eq), 2,4,6-Collidine (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-aminooxy propanoic acid and HATU in anhydrous DMF (0.2 M).

  • Pre-Activation (CRITICAL TIMING): Add 2,4,6-Collidine to the mixture. Start a stopwatch immediately. Stir for exactly 1 to 2 minutes at room temperature. Causality: This short window maximizes the concentration of the highly reactive OAt ester while preventing base-catalyzed racemization of the α -proton[3].

  • Aminolysis: Immediately transfer the pre-activated mixture to a solution containing the target amine.

  • In-Process Control (IPC) - LC-MS: After 30 minutes, sample the reaction for LC-MS. Validation: Confirm the disappearance of the OAt active ester mass and the appearance of the target amide mass. If the OAt ester persists, the amine is sterically hindered and requires gentle heating (40 °C).

  • Quenching & Isolation: Once complete, quench the reaction with water. Extract with Ethyl Acetate, wash extensively with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptide Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Stereoselective approach to uncommon tripeptides incorporating a 2,6-diaminopimelic acid framework: X-ray analysis and conformational studies - ResearchG
  • PROTAC Linkers (Inhibitors Agonists Modul

Sources

Application

Application Note: Preparation and Bioconjugation of Alkoxyamines Using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Executive Summary The synthesis of well-defined bioconjugates, targeted therapeutics, and functionalized polymers relies heavily on bioorthogonal chemistry. Among these, oxime ligation stands out due to its high chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of well-defined bioconjugates, targeted therapeutics, and functionalized polymers relies heavily on bioorthogonal chemistry. Among these, oxime ligation stands out due to its high chemoselectivity and the hydrolytic stability of the resulting C=N-O linkage. This application note details the authoritative protocols for preparing reactive alkoxyamines using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-AOP). By utilizing this specific heterobifunctional building block, researchers can introduce an alpha-methyl-branched aminooxy handle onto target amines, offering distinct steric and metabolic advantages over traditional aminooxyacetic acid (Aoa) derivatives.

Scientific Rationale & Mechanistic Insights

The Role of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Cbz-AOP serves as a premier reagent for installing an aminooxy group via standard amide bond formation. The molecule features three critical functional domains:

  • The Propanoic Acid Backbone: Unlike Aoa, the alpha-methyl group of the propanoic acid moiety introduces steric hindrance that can enhance the peptidase resistance of the resulting conjugate.

  • The Aminooxy Core ( O−NH2​ ): A highly potent alpha-effect nucleophile that reacts selectively with aldehydes and ketones at mildly acidic pH to form stable oximes [1].

  • The Benzyloxycarbonyl (Cbz/Z) Protecting Group: The aminooxy nitrogen is exceptionally prone to over-acylation during peptide synthesis. The Cbz group provides robust, base-stable protection that prevents the formation of undesired diacylated byproducts, while remaining orthogonally cleavable via hydrogenolysis or strong acid [2].

Causality in Reagent Selection

A critical failure point in aminooxy functionalization is the choice of coupling reagents. Traditional uronium-based activators (e.g., HATU, HBTU) require strong tertiary bases like DIPEA. In the presence of strong bases, even protected aminooxy groups can undergo deleterious over-acylation. Therefore, our protocols strictly mandate the use of carbodiimide-based activation (DIC/Oxyma or EDC/NHS) under neutral or slightly acidic conditions to ensure quantitative, clean conversion [3].

Workflow & Pathway Visualization

The generation of a functional alkoxyamine and its subsequent bioconjugation follows a strict three-step mechanistic pathway: Chemoselective coupling, orthogonal deprotection, and catalyzed ligation.

Workflow Step1 1. Amide Coupling Cbz-AOP + Target Amine (DIC/Oxyma) Intermediate Cbz-Protected Alkoxyamine Cbz-NH-O-CH(CH3)-CO-NH-R Step1->Intermediate Avoids over-acylation Step2 2. Cbz Deprotection (H2, Pd/C or TFMSA) Intermediate->Step2 Product Free Alkoxyamine NH2-O-CH(CH3)-CO-NH-R Step2->Product Reveals reactive nucleophile Step3 3. Oxime Ligation + Carbonyl Target (pH 4.5) Product->Step3 Final Stable Oxime Conjugate R'-C=N-O-CH(CH3)-CO-NH-R Step3->Final Aniline-catalyzed transimination

Workflow for the preparation and application of alkoxyamines using Cbz-aminooxypropanoic acid.

To overcome the slow kinetics of uncatalyzed oxime formation, aniline is utilized as a nucleophilic catalyst. Aniline rapidly attacks the target carbonyl to form a highly electrophilic Schiff base, which then undergoes rapid transimination with the free alkoxyamine [4].

Mechanism Aldehyde Aldehyde/Ketone Schiff Schiff Base (Electrophilic) Aldehyde->Schiff + Aniline Oxime Oxime Bond Aldehyde->Oxime Uncatalyzed (Slow) Aniline Aniline Catalyst Schiff->Oxime + Alkoxyamine Alkoxyamine Alkoxyamine

Aniline-catalyzed transimination mechanism for rapid oxime ligation with alkoxyamines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes integrated Quality Control (QC) checkpoints to ensure the integrity of the chemical transformation before proceeding.

Protocol I: Chemoselective Amide Coupling

Objective: Conjugate Cbz-AOP to a primary amine-containing target (e.g., peptide sequence or small molecule) without inducing nitrogen over-acylation.

  • Preparation: Dissolve the target amine (1.0 eq) and Cbz-AOP (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure, 1.5 eq). Crucial: Do not add tertiary bases (e.g., DIPEA or TEA).

  • Reaction: Stir the mixture at room temperature (20–25 °C) under an inert atmosphere ( N2​ or Ar) for 2 to 4 hours.

  • Validation (QC Checkpoint 1): Analyze a 5 µL aliquot via LC-MS.

    • Success Criteria: Complete disappearance of the starting amine mass. Appearance of the product mass ( [M+239−18] Da ).

    • Failure Mode: If a mass of +221 Da relative to the expected product is observed, over-acylation has occurred due to base contamination.

  • Purification: Precipitate the product in cold diethyl ether (for peptides) or perform aqueous workup/flash chromatography (for small molecules).

Protocol II: Cbz Deprotection to Yield Free Alkoxyamine

Objective: Remove the Cbz protecting group to unmask the highly nucleophilic alkoxyamine. Note: Method A is for solution-phase small molecules/polymers; Method B is for Solid-Phase Peptide Synthesis (SPPS).

Method A: Catalytic Hydrogenolysis (Solution Phase)

  • Preparation: Dissolve the Cbz-protected intermediate in MS-grade Methanol or Ethanol (0.05 M).

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the substrate.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4–12 hours.

  • Validation (QC Checkpoint 2): Monitor via UV-Vis and LC-MS.

    • Success Criteria: Loss of the characteristic benzyl UV absorbance at 254 nm. LC-MS shows a mass shift of exactly −134 Da (loss of C8​H6​O2​ ).

  • Workup: Filter the suspension through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo. Store the free alkoxyamine at -20 °C under argon to prevent premature oxidation.

Method B: Acidic Cleavage (SPPS Compatibility)

  • Cleavage Cocktail: Treat the resin-bound Cbz-protected peptide with Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole / m-Cresol (1:8:0.5:0.5 v/v). Note: Standard 95% TFA will NOT cleave a Cbz group.

  • Reaction: Incubate for 2 hours at room temperature.

  • Workup: Precipitate the cleaved, deprotected alkoxyamine-peptide in cold ether and lyophilize.

Protocol III: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the prepared alkoxyamine to an aldehyde or ketone-functionalized target.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Catalyst Addition: Add Aniline to the buffer to achieve a final concentration of 50 mM.

  • Ligation: Dissolve the free alkoxyamine (1.0 eq) and the carbonyl target (1.2 eq) in the catalyzed buffer. Final substrate concentration should be 1–10 mM.

  • Incubation: Agitate gently at room temperature for 1 to 4 hours.

  • Validation (QC Checkpoint 3): Confirm conjugation via High-Resolution Mass Spectrometry (HRMS).

    • Success Criteria: Observation of the conjugated mass minus 18 Da ( H2​O loss). The oxime bond will be stable under standard acidic LC-MS conditions (0.1% Formic Acid), distinguishing it from unstable imines.

  • Purification: Isolate the final bioconjugate via Size Exclusion Chromatography (SEC) or preparative RP-HPLC.

Quantitative Data & Optimization Metrics

To ensure reproducibility and guide experimental design, the following tables summarize the quantitative parameters governing coupling efficiency and deprotection orthogonality.

Table 1: Optimization of Coupling Conditions for Aminooxy Acids [3]

Coupling Reagent SystemExogenous Base Required?Risk of Over-AcylationTypical Yield (2h)Recommendation
HATU / DIPEA Yes (Strong)High (>30%)60 - 70%Not Recommended
HBTU / DIPEA Yes (Strong)High (>40%)50 - 60%Not Recommended
EDC / NHS NoLow (<5%)85 - 95%Suitable for Aqueous
DIC / Oxyma Pure NoMinimal (<1%)> 98%Optimal for SPPS/DMF

Table 2: Cbz Deprotection Strategies and Compatibility [2, 4]

Deprotection MethodReagentsTypical Cleavage TimeOrthogonality / Compatibility
Hydrogenolysis H2​ gas, 10% Pd/C, MeOH4 - 12 hoursOrthogonal to Boc/t-Bu. Incompatible with Cys/Met (sulfur poisons Pd catalyst).
Strong Acid (Solution) 33% HBr in Acetic Acid1 - 2 hoursCleaves Boc/t-Bu simultaneously. May cause side reactions with sensitive residues.
Strong Acid (SPPS) TFMSA / TFA / Scavengers2 hoursRequired for solid-phase cleavage of Cbz. Fully deprotects all standard side chains.

References

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI Molecules. Available at:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Universitat Pompeu Fabra (UPF) / Tetrahedron Letters. Available at:[Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Organic & Biomolecular Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete deprotection of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 2-(Aminooxy)propanoic Acid Welcome to the Technical Support Center. This guide provides advanced troubleshooting for drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 2-(Aminooxy)propanoic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting for drug development professionals and synthetic chemists facing stalled or incomplete deprotection of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid.

Due to the unique electronic properties of aminooxy compounds, standard deprotection workflows often fail, resulting in either incomplete conversion or total substrate degradation. This guide dissects the mechanistic root causes and provides field-proven, self-validating protocols to achieve >95% yields.

Part 1: Mechanistic Causality & The N-O Bond Dilemma

The fundamental challenge in deprotecting 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid lies in the structural conflict between the robust Carboxybenzyl (Cbz) protecting group and the highly sensitive N-O (aminooxy) bond.

In standard amine synthesis, catalytic hydrogenolysis ( H2​ , Pd/C ) is the gold standard for Cbz removal[1]. However, the N-O bond has a relatively low dissociation energy (~55–65 kcal/mol). Under palladium-catalyzed hydrogenation, the N-O bond undergoes rapid hydrogenolysis, cleaving the molecule into lactic acid and an amine byproduct rather than yielding the desired aminooxy acid[2].

When chemists attempt to mitigate this over-reduction by lowering the hydrogen pressure, reducing the reaction time, or using a poisoned catalyst, the inevitable result is incomplete deprotection . Therefore, catalytic hydrogenation must be abandoned in favor of acid-mediated cleavage.

TroubleshootingWorkflow Start Issue: Incomplete Cbz Deprotection Method Identify Deprotection Method Start->Method Hydro Catalytic Hydrogenation (H2, Pd/C) Method->Hydro Acid Acidic Cleavage (HBr/AcOH) Method->Acid HydroRoot Root Cause: Catalyst poisoning or reduced time to save N-O bond Hydro->HydroRoot AcidRoot Root Cause: Re-benzylation or premature precipitation Acid->AcidRoot Action1 Action: Abandon H2. Switch to Acidic Cleavage. HydroRoot->Action1 Action2 Action: Add Anisole scavenger & optimize solvent volume. AcidRoot->Action2

Caption: Diagnostic workflow for resolving incomplete Cbz deprotection of aminooxy compounds.

Part 2: Root Cause Analysis & FAQs

Even when utilizing acid-mediated cleavage, incomplete deprotection is a frequent technical support inquiry. Below are the specific chemical mechanisms causing these failures and how to correct them.

Q: I switched to 33% HBr in Acetic Acid, but my LC-MS shows the reaction plateauing at 60% conversion. What is stalling the reaction? A: The root cause is the absence of a highly reactive carbocation scavenger. When the Cbz group is cleaved by strong acids, it generates a benzyl bromide intermediate or a free benzyl carbocation[3]. Because the resulting free aminooxy group ( −O−NH2​ ) is exceptionally nucleophilic due to the alpha-effect (the repulsion of adjacent lone pairs on the N and O atoms), the benzyl cation rapidly re-alkylates the nitrogen. This establishes a dynamic equilibrium that halts forward progress. Solution: You must add a large excess (5–10 equivalents) of an electron-rich aromatic scavenger like anisole. Anisole outcompetes the aminooxy group for the benzyl cation, driving the deprotection to completion via irreversible Friedel-Crafts alkylation[4].

Q: The reaction mixture turns cloudy and precipitates early in the HBr/AcOH process. Is this contributing to the incomplete conversion? A: Yes. The product, 2-(aminooxy)propanoic acid hydrobromide, is highly polar and poorly soluble in glacial acetic acid. If it precipitates prematurely, it often co-precipitates unreacted starting material, physically sequestering the protected substrate from the HBr reagent. Solution: Dilute the reaction mixture further with acetic acid or add a small amount of a polar aprotic co-solvent to maintain a homogeneous solution until the deprotection is mechanistically complete.

Q: Can I use TFA instead of HBr/AcOH to avoid precipitation issues? A: Standard Trifluoroacetic Acid (TFA) alone is insufficiently acidic to cleave a Cbz group efficiently. If you must avoid HBr, you must utilize a "push-pull" mechanism by combining TFA with a strong nucleophile like thioanisole (e.g., TFA/thioanisole 9:1 v/v). The thioanisole acts both as a carbocation scavenger and as a nucleophile to attack the benzyl group.

Part 3: Quantitative Condition Matrix

The following table summarizes the causal relationship between specific reaction conditions and their quantitative outcomes for aminooxy Cbz deprotection.

Deprotection MethodReagents & ConditionsConversion of SMDesired Product YieldPrimary Failure Mode
Standard Hydrogenation H2​ (1 atm), 10% Pd/C, MeOH100%0%N-O bond cleavage (over-reduction)
Poisoned Hydrogenation H2​ (1 atm), Lindlar Catalyst< 20%< 10%Incomplete Cbz removal
Acidic Cleavage (No Scavenger) 33% HBr/AcOH, 25 °C~ 60% (Stalled)~ 40%Re-benzylation of aminooxy group
Optimized Acidic Cleavage 33% HBr/AcOH + Anisole, 25 °C> 99%> 90%None (Optimal condition)

Part 4: Self-Validating Experimental Protocol

To ensure absolute reproducibility, follow this optimized methodology for HBr/AcOH mediated deprotection. This protocol is designed as a self-validating system, meaning physical observations during the workflow will confirm mechanistic success.

Objective: Complete removal of the Cbz group from 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid without N-O bond cleavage.

Materials:

  • 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (1.0 eq)

  • Anisole (10.0 eq) – Critical Scavenger

  • 33% HBr in Glacial Acetic Acid (10 volumes)

  • Ice-cold Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the Cbz-protected aminooxy acid (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).

  • Scavenger Addition: Add anisole (10.0 eq) to the solution.

    • Causality Check: Anisole must be thoroughly mixed before the acid is introduced to ensure immediate trapping of the benzyl carbocation the moment it is generated.

  • Acid Introduction: Cool the flask to 0 °C in an ice bath. Dropwise, add 33% HBr in acetic acid (5 mL per gram of substrate) over 10 minutes to prevent thermal spiking.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C).

    • Self-Validating Checkpoint: Monitor the physical state of the solution. The reaction must remain homogeneous for optimal kinetics. If a heavy white precipitate forms within the first 30 minutes, add an additional 2–3 mL of glacial acetic acid to re-solubilize the physically trapped starting material.

  • Analytical Monitoring: After 2 hours, take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The Cbz-protected mass ( [M+H]+=240.2 ) should be completely absent, replaced entirely by the free aminooxy acid ( [M+H]+=106.1 ).

  • Precipitation & Workup: Once complete conversion is analytically confirmed, pour the reaction mixture into 10 volumes of vigorously stirring, ice-cold diethyl ether. The product, 2-(aminooxy)propanoic acid hydrobromide, will immediately crash out as a white crystalline solid.

  • Isolation: Filter the precipitate over a glass frit. Wash extensively with cold diethyl ether ( 3×20 mL) to strip away residual acetic acid, anisole, and benzylated anisole byproducts. Dry under high vacuum to yield the pure hydrobromide salt.

References

  • Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem. BenchChem.
  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Chemical Reviews - ACS Publications.
  • Syntheses of New Spirocarbocyclic Nucleoside Analogs Using Iminonitroso Diels-Alder Reactions - PMC.
  • Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal - Benchchem. BenchChem.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for improving coupling yields and overcoming challenges when using 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in your synthetic workflows. Our aim is to equip you with the technical knowledge and practical insights necessary to navigate the nuances of working with this valuable reagent.

Introduction to 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid in Synthesis

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a key building block in modern peptide synthesis and bioconjugation. The benzyloxycarbonyl (Cbz or Z) protecting group offers robust protection of the aminooxy functionality, which is crucial for preventing undesirable side reactions during peptide chain elongation.[1][2] This reagent is instrumental in introducing an aminooxy group, which can subsequently be used for the chemoselective ligation with carbonyl compounds to form stable oxime bonds.[3]

However, like any specialized chemical reagent, its use can present unique challenges. This guide will address the most common issues encountered during its application, providing evidence-based solutions and detailed protocols to enhance your experimental success.

Troubleshooting Guide: Addressing Common Coupling Issues

This section is formatted to help you quickly identify and resolve specific problems you may encounter during your experiments.

Issue 1: Low Coupling Yield

A common challenge reported by users is a lower-than-expected yield of the desired coupled product. This can manifest as a significant amount of unreacted starting material upon reaction analysis.

Possible Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid must be sufficiently activated to react efficiently with the amine component.

    • Solution: Employ a high-efficiency coupling reagent. For many applications, uronium or phosphonium salts like HATU, HBTU, or PyBOP are more effective than carbodiimides such as DCC or EDC, especially when dealing with sterically hindered or less reactive amines.[4][5][6][7][8]

    • Protocol: When using HATU, pre-activation of the carboxylic acid is crucial. Mix the 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid with HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for a few minutes before adding your amine component. This ensures the formation of the highly reactive OAt-active ester, which then readily reacts with the amine.[4][5]

  • Steric Hindrance: The bulky Cbz group, in conjunction with the rest of the molecule, can create steric hindrance, slowing down the reaction rate.

    • Solution: Increase the reaction time and/or temperature. However, be cautious with increasing temperature as it can lead to racemization. A prolonged reaction at room temperature is often a safer initial approach. Double coupling, where the coupling step is repeated with fresh reagents, can also drive the reaction to completion.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of coupling reagents to the carboxylic acid and amine can lead to incomplete reactions.

    • Solution: A common starting point is to use a slight excess of the 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid and the coupling reagent relative to the amine. A molar ratio of 1.2:1.2:1 (acid:coupling reagent:amine) is a good starting point. For difficult couplings, increasing the equivalents of the acid and coupling reagent may be necessary.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, preventing reagents from accessing the reactive sites.[9]

    • Solution: Consider switching to a more effective solvent for SPPS, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), as it can improve solvation and reduce aggregation.[10] The use of chaotropic salts or microwave-assisted synthesis can also be beneficial in disrupting aggregation.[9]

Issue 2: Presence of Unexpected Side Products

The appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS) indicates the formation of side products. Identifying and mitigating these is key to obtaining a pure final product.

Possible Causes and Solutions:

  • N-Overacylation of the Aminooxy Group: A known side reaction for (aminooxy)acetylated peptides is the acylation of the nitrogen within the NH-O moiety.[3] This can occur if the coupling conditions are too harsh or if the wrong reagents are used.

    • Solution: Avoid excessive use of base and prolonged reaction times. Using pre-formed active esters, such as N-hydroxysuccinimide (NHS) esters, of the 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid can sometimes mitigate this issue. Carbodiimide-mediated acylations without a strong base have also been reported to prevent overacylation.[3]

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU or HBTU, a common side reaction is the guanidinylation of the free amine, which caps the peptide chain and prevents further elongation.[4]

    • Solution: The best practice to avoid this is to pre-activate the carboxylic acid with the uronium reagent and base for a short period before adding it to the amine. This minimizes the exposure of the free amine to the coupling reagent.[4][5]

  • Racemization: The chiral center of the propanoic acid moiety can be susceptible to racemization under certain coupling conditions, especially with prolonged exposure to a strong base.

    • Solution: Use a coupling additive that is known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1] Also, minimize the pre-activation time and avoid excessive amounts of base.

  • Premature Cleavage of the Cbz Group: While generally stable, the Cbz group can be susceptible to cleavage under certain conditions.

    • Solution: The Cbz group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1] It is generally stable to the conditions used for Fmoc and Boc deprotection. However, ensure that your reaction conditions are not inadvertently creating a reductive environment. If you suspect cleavage, carefully analyze your reaction mixture for byproducts lacking the benzyl group.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent to use with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid?

A1: For most applications, especially those involving potentially difficult couplings, uronium or phosphonium-based reagents such as HATU, HCTU, or PyBOP are highly recommended due to their high efficiency and ability to minimize side reactions.[6][7][8] The choice may also depend on the specific amine component and whether the synthesis is performed in solution or on a solid phase.

Q2: How can I monitor the progress of my coupling reaction?

A2: For solid-phase peptide synthesis, the Kaiser test is a common method for detecting the presence of free primary amines. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction. For solution-phase synthesis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of the product.

Q3: What are the optimal solvent choices for coupling reactions with this reagent?

A3: In solid-phase synthesis, DMF and NMP are the most common solvents.[10] For solution-phase couplings, polar aprotic solvents like DMF, dichloromethane (DCM), or acetonitrile are typically used, depending on the solubility of the reactants.

Q4: I am having trouble purifying my final product. What are some recommended strategies?

A4: Purification of peptides and bioconjugates containing the aminooxy moiety can typically be achieved using standard reversed-phase HPLC (RP-HPLC).[11][12] If you are struggling with separating your product from unreacted starting materials or side products, consider optimizing your HPLC gradient. For peptides, using a mobile phase with an acidic additive like trifluoroacetic acid (TFA) is common. If you have identified specific byproducts, you may need to employ alternative purification techniques such as ion-exchange or size-exclusion chromatography. Solid-phase extraction (SPE) can also be a useful method for initial cleanup and purification.[11]

Q5: Is the Cbz group stable during standard peptide synthesis and cleavage protocols?

A5: The Cbz group is known for its stability under both the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[1][13] It is typically removed at the end of the synthesis by catalytic hydrogenolysis (e.g., H₂/Pd). Therefore, it is considered an orthogonal protecting group in both Boc- and Fmoc-based strategies.

Experimental Protocols and Data

Protocol 1: General Procedure for HATU-Mediated Coupling in Solution Phase

This protocol provides a starting point for the coupling of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid to a primary amine.

  • In a round-bottom flask, dissolve 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.4 equivalents) to the solution and stir for 2-5 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the amine component (1.0 equivalent) in anhydrous DMF.

  • Add the solution of the amine to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Reagent Equivalents
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid1.2
HATU1.2
Amine1.0
DIPEA2.4

Table 1: Recommended Reagent Stoichiometry for HATU Coupling

Diagrams

Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid HATU HATU Base DIPEA Activated_Ester OAt-Active Ester Amine Amine Component Activated_Ester->Amine Nucleophilic Attack Coupled_Product Coupled Product Amine->Coupled_Product

Troubleshooting_Flowchart Start Low Coupling Yield? Check_Activation Optimize Activation? (e.g., pre-activation, potent reagent) Start->Check_Activation Yes Increase_Time_Temp Increase Reaction Time/Temp? Check_Activation->Increase_Time_Temp Double_Coupling Perform Double Coupling? Increase_Time_Temp->Double_Coupling Check_Stoichiometry Adjust Stoichiometry? Double_Coupling->Check_Stoichiometry Address_Aggregation Address Aggregation? (e.g., change solvent) Check_Stoichiometry->Address_Aggregation Success Yield Improved Address_Aggregation->Success

References

  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents. (n.d.).
  • Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides - PubMed. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - MDPI. (2026, February 3). Retrieved from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-{[(Benzyloxy)carbonyl]amino}-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid CAS#1700610-51-0 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.). Retrieved from [Link]

  • Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC. (n.d.). Retrieved from [Link]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. (n.d.). Retrieved from [Link]

  • Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl - TÜBİTAK Academic Journals. (2010, January 1). Retrieved from [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC. (2021, February 3). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023, November 6). Retrieved from [Link]

  • Preparation, purification, and identification of novel antioxidant peptides derived from Gracilariopsis lemaneiformis protein hydrolysates - Frontiers. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Preventing side reactions during 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers synthesizing 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers synthesizing 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (also known as Cbz-aminooxypropanoic acid).

This molecule is a critical building block in the development of foldamers, stapled peptides, and PROTAC linkers due to the unique conformational rigidity and proteolytic stability provided by the N–O bond. However, its synthesis is notoriously prone to side reactions, including regioselectivity issues (N- vs. O-alkylation), racemization, and over-protection.

Below is a comprehensive, self-validating guide to mastering this synthesis.

Workflow Overview: Synthetic Routes & Side Reactions

SynthesisRoutes Lactate Lactate Ester (Chiral Pool) Mitsunobu Mitsunobu Reaction (NHPI, PPh3, DIAD) Lactate->Mitsunobu PhthalimideInt Phthalimide Intermediate Mitsunobu->PhthalimideInt Inversion Hydrazinolysis Hydrazinolysis & Cbz-Cl PhthalimideInt->Hydrazinolysis TargetEster Cbz-NH-O-CH(CH3)-COOR Hydrazinolysis->TargetEster OverAcylation O,N-Di-Cbz Byproduct Hydrazinolysis->OverAcylation Excess Cbz-Cl BromoProp 2-Bromopropanoate Alkylation Direct Alkylation (Cbz-NH-OH, DBU) BromoProp->Alkylation Alkylation->TargetEster O-Alkylation NAlkylation N-Alkylation Byproduct Alkylation->NAlkylation N-Alkylation Elimination Acrylate (Elimination) Alkylation->Elimination Base-mediated Hydrolysis Ester Hydrolysis (LiOH, 0°C) TargetEster->Hydrolysis TargetAcid 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid Hydrolysis->TargetAcid Racemization Epimerization / Racemization Hydrolysis->Racemization High Temp

Figure 1: Synthetic routes and side reactions for 2-(Cbz-aminooxy)propanoic acid.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: I am using the direct alkylation route (Route 2), but I am getting a complex mixture of O-alkylated and N-alkylated products. How do I force O-alkylation? Causality: Benzyl N-hydroxycarbamate (Cbz-NH-OH) is an ambident nucleophile. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the nitrogen atom is relatively "soft" and the oxygen atom is "hard." When you use coordinating bases like NaH or K₂CO₃, the alkali metal cation (Na⁺ or K⁺) tightly coordinates with the oxygen atom. This sterically hinders the oxygen, driving the electrophile to attack the softer, unhindered nitrogen[1]. Solution: Switch your base to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar or moderately polar solvent like Dichloromethane (DCM). DBU is a bulky, non-nucleophilic amidine base that does not form tight ion pairs. It deprotonates the hydroxyl group to generate a "naked," highly reactive oxygen nucleophile that rapidly outcompetes nitrogen for the electrophilic α-carbon of the 2-bromopropanoate[2].

Q2: I need the enantiopure (S)-isomer. How do I prevent racemization during the Mitsunobu route (Route 1)? Causality: The Mitsunobu reaction itself is highly stereospecific. The betaine intermediate activates the secondary alcohol of the lactate ester, and the N-hydroxyphthalimide (NHPI) anion attacks via a strict Sₙ2 mechanism, resulting in complete Walden inversion[3][4]. The loss of stereochemical integrity almost always occurs during the final ester hydrolysis step. The α-proton of the aminooxy ester is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and the electronegative oxygen atom. Solution: Avoid strong bases (NaOH/KOH) at room temperature. Perform the saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture strictly at 0°C. The lithium cation coordinates the intermediate carboxylate, stabilizing it and preventing the enolization that leads to epimerization.

Q3: During the Cbz-protection of the free aminooxy intermediate, I am observing a significant amount of di-Cbz protected byproduct. Why is this happening? Causality: This is a classic demonstration of the α-effect. The adjacent lone pairs on the oxygen atom destabilize the ground state of the nitrogen lone pair, making the aminooxy group exceptionally nucleophilic. Even after mono-protection with a Cbz group, the resulting secondary amine (R-O-NH-Cbz) remains nucleophilic enough to attack a second equivalent of benzyl chloroformate (Cbz-Cl). Solution: Strictly control the stoichiometry of Cbz-Cl to exactly 1.05 equivalents. Perform the reaction under Schotten-Baumann conditions using a pH stat to maintain the pH strictly between 8.5 and 9.0.

Section 2: Quantitative Optimization Data

To highlight the causality of base selection in the direct alkylation route, refer to the following optimization data for the reaction of benzyl N-hydroxycarbamate with ethyl 2-bromopropanoate:

BaseSolventCation CoordinationDominant PathwayO:N Alkylation RatioElimination Byproduct
K₂CO₃ DMFStrong (K⁺)Mixed1.2 : 1~15%
NaH THFStrong (Na⁺)N-Alkylation favored0.8 : 1~5%
DBU DCMNone (Naked Anion)O-Alkylation favored > 15 : 1 < 2%

Section 3: Self-Validating Experimental Protocols

Protocol A: Stereospecific Synthesis via Mitsunobu Inversion

Use this route when enantiomeric purity is the primary critical quality attribute (CQA).

Step 1: Mitsunobu Inversion

  • Dissolve (S)-ethyl lactate (1.0 eq), N-hydroxyphthalimide (1.05 eq), and PPh₃ (1.1 eq) in anhydrous THF (0.2 M) under argon. Cool to 0°C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise over 30 minutes. Let warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Analyze via IR spectroscopy. Validate the reaction by confirming the disappearance of the broad -OH stretch (~3400 cm⁻¹) and the emergence of sharp imide C=O stretches (~1790, 1730 cm⁻¹).

Step 2: Hydrazinolysis & Cbz Protection

  • Dissolve the crude intermediate in Ethanol. Add hydrazine hydrate (1.2 eq) and stir at room temperature for 2 hours to cleave the phthalimide group. Filter off the white phthalhydrazide precipitate.

  • IPC: Spot the filtrate on a TLC plate and apply a Ninhydrin stain. A strong positive (purple/brown) spot confirms the presence of the free aminooxy group.

  • Concentrate the filtrate, redissolve in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Cool to 0°C.

  • Add Benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise. Stir for 2 hours.

  • IPC: Re-test with Ninhydrin. The target spot must now be Ninhydrin-negative but strongly UV-active, validating successful mono-protection.

Step 3: Saponification

  • Dissolve the Cbz-protected ester in THF/H₂O (3:1). Cool strictly to 0°C.

  • Add LiOH·H₂O (1.5 eq) and stir for 3 hours at 0°C. Acidify to pH 2 with 1M HCl and extract with EtOAc.

  • IPC: Analyze via Chiral HPLC to confirm enantiomeric excess (ee > 98%). ¹H NMR (DMSO-d₆) will validate the product via the disappearance of the ester alkyl protons and the presence of a broad -COOH singlet at ~12.5 ppm.

Protocol B: Direct O-Alkylation

Use this route for racemic synthesis or when utilizing chiral leaving groups (e.g., triflates).

Step 1: DBU-Mediated O-Alkylation

  • Dissolve benzyl N-hydroxycarbamate (1.0 eq) and ethyl 2-bromopropanoate (1.1 eq) in anhydrous DCM (0.3 M).

  • Add DBU (1.1 eq) dropwise at room temperature. Stir for 12 hours[2].

  • IPC: Analyze the crude mixture via ¹H NMR. Successful O-alkylation is validated by a distinct quartet for the α-CH at ~4.4 ppm. If N-alkylation occurred, this proton will be shifted significantly upfield.

Step 2: Saponification

  • Follow the exact LiOH saponification procedure outlined in Protocol A, Step 3.

  • IPC: Validate the final product using LC-MS. Look for the [M-H]⁻ ion at m/z 238.1, confirming the molecular weight of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid.

Sources

Optimization

Technical Support Center: Optimizing Ligation of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

Welcome to the technical support center for the optimization of reaction conditions for the ligation of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the ligation of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve successful conjugation.

I. Understanding the Reaction: The Carbodiimide-Mediated Ligation

The ligation of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid to a primary amine-containing molecule is a cornerstone of bioconjugation. This reaction typically employs a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process involves two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the propanoic acid to form a highly reactive O-acylisourea intermediate.[1]

  • Nucleophilic Attack by the Amine: This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and a water-soluble urea byproduct.[1]

The inclusion of NHS or Sulfo-NHS enhances coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable NHS ester.[2][3] This two-step approach often leads to higher yields and fewer side reactions.[2][4]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Low or No Product Yield

Q1: My ligation reaction has a very low yield or has failed completely. What are the most common causes?

A1: Low or no product yield is a frequent challenge and can stem from several factors. Here's a breakdown of the most likely culprits and how to address them:

  • Suboptimal pH: The pH of the reaction is critical.[5] The initial activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the activated ester with the amine is favored at a more neutral to slightly basic pH (7.2-8.0) to ensure the amine is deprotonated and thus more nucleophilic.[6]

    • Solution: For a two-step protocol, perform the EDC/NHS activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0. Subsequently, adjust the pH to 7.2-8.0 before adding your amine-containing molecule. For a one-pot reaction, a compromise pH of 6.0-7.5 is often used, but be aware of the trade-off between activation efficiency and intermediate stability.

  • Hydrolysis of Reagents and Intermediates: EDC and the activated intermediates (O-acylisourea and NHS-ester) are susceptible to hydrolysis, which regenerates the starting carboxylic acid.[2][3] This hydrolysis is significantly accelerated at neutral and higher pH values. For instance, the half-life of an NHS ester is 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6.[3]

    • Solution: Use freshly prepared solutions of EDC and NHS.[4] If performing a two-step reaction, use the activated acid promptly. Avoid prolonged reaction times at pH values above 8.0.

  • Inactive Reagents: Carbodiimides are moisture-sensitive. Improper storage can lead to degradation and loss of activity.

    • Solution: Store EDC and NHS desiccated at the recommended temperature. Equilibrate the reagents to room temperature before opening to prevent condensation.

  • Incorrect Stoichiometry: An inappropriate ratio of coupling reagents to your reactants can lead to poor yields.

    • Solution: A common starting point is to use a slight excess of EDC and NHS (e.g., 1.2-1.5 equivalents) relative to the carboxylic acid. The molar ratio of the amine can be varied, often starting with a 1:1 ratio to the carboxylic acid.[7]

Formation of Side Products

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side product in carbodiimide-mediated ligations is the N-acylurea . This forms when the O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine.[5][8] This side reaction is more prevalent in the absence of NHS.

  • Solution: The most effective way to minimize N-acylurea formation is to include NHS or HOBt (1-Hydroxybenzotriazole) in your reaction.[7][9] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more likely to react with the desired amine.[9]

Another potential issue is the formation of anhydrides if two carboxylic acid molecules react. This can be more of a concern with molecules containing multiple carboxylic acid groups.[10]

  • Solution: Using NHS helps to trap the activated carboxylic acid as an NHS-ester, reducing the likelihood of it reacting with another carboxylic acid molecule.[10]

Issues with Purification

Q3: I'm having difficulty purifying my final product. What are some best practices?

A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and excess reagents.

  • Removal of Urea Byproduct:

    • If you are using EDC, the resulting urea byproduct is water-soluble and can typically be removed with an aqueous workup.[1][11] This involves washing the organic layer containing your product with dilute acid, dilute base, and brine.[7]

    • If using DCC (N,N'-Dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[1] However, trace amounts can be difficult to remove.

  • Chromatographic Purification: Column chromatography is a common method for purifying the final product.

    • Solution: If you are having trouble with co-elution of your product with impurities, try optimizing your solvent system. A change in solvent polarity or the use of a different solvent mixture can significantly improve separation.[7] In some cases, switching to a different stationary phase may be necessary.[7]

  • Aqueous Extractions: For reactions performed in organic solvents, a series of aqueous washes can be very effective.

    • Protocol:

      • Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic byproducts.

      • Wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.

      • Wash with brine to remove residual water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[7]

III. Frequently Asked Questions (FAQs)

Q4: What are the ideal solvents for this ligation reaction?

A4: The choice of solvent depends on the solubility of your substrates.

  • For bioconjugation in aqueous media, water-soluble reagents like EDC and Sulfo-NHS are ideal.[2] Buffers such as MES (for the activation step) and PBS (for the coupling step) are commonly used.[3]

  • For reactions in organic solvents, aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.[8][9] It is crucial to use anhydrous solvents to prevent hydrolysis of the reagents and intermediates.[7][9]

Q5: What is the optimal reaction temperature?

A5: The activation step is often carried out at 0°C to control the exothermic reaction and minimize side reactions.[7][9] The subsequent coupling with the amine is typically allowed to warm to room temperature and stirred for several hours to overnight.[7]

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the disappearance of starting materials and the appearance of the desired product.[7] For reactions involving larger biomolecules, techniques like HPLC and gel electrophoresis can be employed.[12][13]

Q7: Can I use a one-pot or a two-step procedure?

A7: Both one-pot and two-step procedures are viable, and the choice depends on your specific application.

  • Two-step procedure: This involves activating the carboxylic acid with EDC/NHS first, and then adding the amine. This method often gives higher yields and fewer side products because the reaction conditions can be optimized for each step.[2][4]

  • One-pot procedure: In this method, all reactants are mixed together. While more convenient, it requires a compromise in reaction conditions, particularly pH, which may lead to lower yields.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
pH (Activation Step) 4.5 - 6.0Optimizes the formation of the O-acylisourea intermediate.[5]
pH (Coupling Step) 7.2 - 8.0Promotes the nucleophilicity of the primary amine.[6]
Temperature (Activation) 0 °CControls the reaction rate and minimizes side reactions.[7][9]
Temperature (Coupling) Room TemperatureAllows the reaction to proceed to completion.[7]
Solvent (Aqueous) MES, PBSNon-interfering buffers for bioconjugation.[3]
Solvent (Organic) DCM, DMF, THF (anhydrous)Good solubility for many organic molecules.[8][9]
EDC/NHS Equivalents 1.2 - 1.5A slight excess ensures efficient activation.[7]
Protocol: General Two-Step Ligation in an Organic Solvent
  • Dissolve 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 30-60 minutes at 0°C to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DCM.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous work-up as described in the purification section.

  • Purify the crude product by column chromatography if necessary.

V. Visualizing the Process

Diagram 1: Reaction Mechanism

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide_Bond Amide Product (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2

Caption: Carbodiimide-mediated ligation of a carboxylic acid and an amine.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield Check_pH Verify pH of Activation and Coupling Steps Start->Check_pH Check_Reagents Use Fresh/Properly Stored Reagents Check_pH->Check_Reagents Check_Stoichiometry Optimize Reagent Ratios Check_Reagents->Check_Stoichiometry Side_Products Side Products Observed? Check_Stoichiometry->Side_Products Add_NHS Add NHS/HOBt to Reaction Side_Products->Add_NHS Yes Optimize_Purification Optimize Purification (Work-up, Chromatography) Side_Products->Optimize_Purification No Add_NHS->Optimize_Purification Success Successful Ligation Optimize_Purification->Success

Caption: A workflow for troubleshooting common ligation issues.

VI. References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.

  • Williams, A., & Ibrahim, I. T. (1981). Carbodiimide chemistry: recent advances. Chemical Reviews, 81(6), 589-636.

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • ResearchGate. Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?[Link]

  • Tan, L. U., & Glick, B. R. (1987). A rapid method for analyzing the ligation products of synthetic oligodeoxyribonucleotides. Molecular Biology Reports, 12(4), 285-289.

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chen, H., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 9(12), 1469-1473.

  • Liu, Y., et al. (2018). Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors. PLoS One, 13(9), e0204696.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid in DMF

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (commonly referred to as Cbz-aminooxypropanoic acid or Z-Aoa-OH) in N,N-Dimethylformamide (DMF).

As a critical building block for generating oxime-ligated or modified peptides, ensuring the complete dissolution of this compound is paramount for achieving high coupling efficiencies. This guide provides a mechanistic breakdown of why solubility issues occur and delivers self-validating protocols to resolve them.

Diagnostic Workflow

Before altering your solvent system, you must identify the root cause of the insolubility. Use the diagnostic flowchart below to determine the appropriate intervention for your specific batch.

G A Compound Insoluble in DMF B Check CoA: Is it a DCHA Salt? A->B C Yes, DCHA Salt B->C Salt Form D No, Free Acid B->D Free Acid E Perform Biphasic Acidic Desalting C->E F Check DMF Quality (Amine-free/Dry?) D->F G Add 10-20% DMSO Co-solvent F->G DMF is fine H Form DIPEA Salt In-Situ F->H Additive needed

Figure 1: Diagnostic workflow for resolving Z-aminooxypropanoic acid solubility issues in DMF.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Z-aminooxypropanoic acid completely insoluble in anhydrous DMF at room temperature? A1: The primary culprit is the chemical form of the compound. Because free aminooxy acids are highly hygroscopic and prone to autocatalytic degradation, vendors frequently supply them as dicyclohexylamine (DCHA) salts to enhance shelf-life and crystallinity[1]. DCHA salts of N-protected amino acids possess a highly stable ionic lattice that is notoriously insoluble in pure, polar aprotic solvents like DMF[2]. If your Certificate of Analysis (CoA) indicates a DCHA salt, it must be converted to the free acid prior to coupling.

If you have confirmed you possess the free acid, insolubility typically arises from strong intermolecular hydrogen bonds forming a stable crystal lattice between the carbamate NH, the aminooxy oxygen, and the carboxylic acid.

Q2: My CoA confirms I have the DCHA salt. Can I just add a stronger base like DIPEA directly to the DMF suspension to dissolve it? A2: While adding an excess of N,N-Diisopropylethylamine (DIPEA) can sometimes force the DCHA salt into a more soluble DIPEA salt via base exchange, this "in-situ" method is strongly discouraged for standard Solid-Phase Peptide Synthesis (SPPS)[3]. The displaced free DCHA remains in solution. Because DCHA is a bulky, secondary amine, it can interfere with coupling kinetics, compete for the activated ester, or cause premature Fmoc deprotection if you are utilizing an Fmoc/tBu strategy. The gold standard is to perform a biphasic acidic extraction (Protocol 1) to isolate the pure free acid before use.

Q3: I have the free acid, but it still forms a cloudy suspension in DMF. What are my options? A3: If the free acid is struggling to dissolve, you must disrupt the hydrogen-bonded aggregates. You can achieve this through:

  • Mild Sonication & Heating: Warming the solution to 30–35°C in an ultrasonic bath provides the kinetic energy needed to break the lattice.

  • Co-solvents: Adding 10–20% v/v of Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). DMSO is a superior hydrogen-bond acceptor compared to DMF and rapidly disrupts intermolecular networks.

  • Pre-activation Salt Formation: If your coupling protocol permits, adding 1.0–1.2 equivalents of DIPEA before adding your coupling reagent (e.g., HATU) converts the free acid into a highly soluble DIPEA salt, instantly clearing the solution.

Q4: Could degraded DMF be the root cause of my solubility issues? A4: Yes. Over time, and especially upon exposure to moisture, DMF hydrolyzes into dimethylamine and formic acid. Dimethylamine can react with the carboxylic acid moiety of your building block to form insoluble formate/amine salts, drastically altering solubility profiles. Always use fresh, amine-free, anhydrous DMF (preferably from a Sure/Seal™ bottle) for peptide couplings.

Quantitative Data: Solubilization Strategies

The following table summarizes the quantitative and qualitative impacts of different solubilization strategies to help you choose the best method for your workflow.

StrategyTarget FormChemical MechanismProsConsRecommended Use Case
Biphasic Desalting DCHA SaltAcid-base extraction protonates DCHA, partitioning it into the aqueous phase.Yields pure free acid; prevents DCHA-induced side reactions.Time-consuming; requires solvent evaporation.Standard SPPS workflows; Fmoc-based synthesis.
DIPEA Pre-activation Free AcidDeprotonates the carboxylic acid to form a highly DMF-soluble DIPEA salt.Fast; performed in the same reaction vessel.Excess base can cause epimerization or side reactions.Solution-phase synthesis; coupling to unhindered amines.
DMSO Co-solvent (10-20%) Free AcidActs as a strong H-bond acceptor to disrupt intermolecular lattices.Mild; does not alter the chemical state of the acid.DMSO can be difficult to wash completely from SPPS resins.Highly aggregated free acid batches; automated synthesizers.
Experimental Protocols
Protocol 1: Biphasic Desalting of Z-Aoa-OH·DCHA (Conversion to Free Acid)

Objective: Convert the insoluble DCHA salt to the DMF-soluble free acid while removing the DCHA byproduct. This is a self-validating protocol where visual clearance of the organic layer confirms success.

Materials: Z-Aoa-OH·DCHA, Ethyl Acetate (EtOAc), 5% aqueous Potassium Bisulfate (KHSO₄) or 10% Citric Acid, Brine, Anhydrous Na₂SO₄.

  • Suspension: Suspend 1.0 g of Z-Aoa-OH·DCHA in 20 mL of EtOAc in a separatory funnel. Causality: EtOAc is an excellent solvent for the free acid but poor for the DCHA salt. The initial cloudy suspension allows you to visually track the reaction progress.

  • Acidification: Add 20 mL of cold 5% aqueous KHSO₄. Shake vigorously for 2 minutes, venting frequently. Causality: The mild acid protonates both the carboxylic acid and the DCHA. The protonated DCHA migrates to the aqueous layer, while the neutral free Z-Aoa-OH partitions into the organic layer.

  • Validation Check: Allow the layers to separate. The top organic layer must now be completely optically clear . If solids remain, add an additional 10 mL of EtOAc and 5 mL of KHSO₄, and shake again. Verify the pH of the aqueous layer is ~2 to ensure complete protonation.

  • Washing: Separate the layers. Wash the organic layer twice with 15 mL of brine to remove residual water and acid.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the EtOAc under reduced pressure to yield the free acid as a viscous oil or white foam.

  • Reconstitution: Dissolve the resulting free acid in anhydrous DMF. Validation: The solution will now be clear and ready for immediate coupling.

Protocol 2: In-Situ Solubilization & Activation (For Free Acid)

Objective: Dissolve stubborn free acid aggregates via transient salt formation prior to coupling.

  • Initial Solvation: Weigh the free Z-Aoa-OH acid into a dry vial. Add the required volume of anhydrous DMF.

  • Co-solvent Addition (Optional): If the suspension is thick, add up to 20% v/v DMSO and vortex.

  • Base Addition: Add 1.2 to 2.0 equivalents of DIPEA relative to the aminooxy acid. Vortex for 30 seconds. Causality: DIPEA deprotonates the carboxylic acid, disrupting the hydrogen-bonded crystal lattice and forming a highly soluble DIPEA salt.

  • Validation Check: The solution must turn completely clear. Do not proceed to activation if any particulate matter remains.

  • Activation: Add 0.95 equivalents of your chosen coupling reagent (e.g., HATU or PyBOP). Causality: Using a slight under-stoichiometry of the coupling reagent prevents the capping of your resin-bound amine by unreacted uronium/phosphonium species.

References
  • Wiley-VCH. "1 Protection Reactions" (Comprehensive overview of protecting groups and DCHA salt handling in solid-phase peptide synthesis). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid vs Fmoc-aminooxyacetic acid in peptide synthesis

As peptide-drug conjugates (PDCs) and complex biologics dominate modern pharmaceutical pipelines, chemoselective bioconjugation has become a critical bottleneck. Oxime ligation—the condensation of an aminooxy group with...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide-drug conjugates (PDCs) and complex biologics dominate modern pharmaceutical pipelines, chemoselective bioconjugation has become a critical bottleneck. Oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—remains one of the most robust methods for linking peptides to lipids, fluorophores, or half-life extension moieties.

However, the choice of the aminooxy building block dictates not only the success of the solid-phase peptide synthesis (SPPS) but also the pharmacokinetic stability of the final conjugate. In this guide, we critically evaluate two distinct aminooxy reagents: the industry-standard Fmoc-aminooxyacetic acid (Fmoc-AOA) and the highly specialized 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (Cbz-AOP) .

By analyzing their protecting group orthogonality and backbone sterics, this guide provides the causality behind experimental choices, empowering researchers to design self-validating synthetic workflows [1].

Mechanistic Profiling: Structure Dictates Function

The fundamental differences between these two reagents lie in two structural vectors: the protecting group (Fmoc vs. Cbz) and the aliphatic backbone (Acetic acid vs. Propanoic acid).

Fmoc-Aminooxyacetic Acid (Fmoc-AOA): The Unhindered Workhorse

Fmoc-AOA ( Fmoc-NH-O-CH2​-COOH ) is the default choice for introducing an N-terminal aminooxy group. Because it utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, it integrates seamlessly into standard SPPS protocols. Its unhindered acetic acid backbone ensures rapid coupling and exceptionally fast oxime ligation kinetics. However, the resulting oxime bond is relatively exposed to aqueous environments, making it susceptible to slow hydrolysis in systemic circulation.

Cbz-Aminooxypropanoic Acid (Cbz-AOP): The Sterically Shielded Alternative

Cbz-AOP ( Cbz-NH-O-CH(CH3​)-COOH ) introduces an α -methyl group adjacent to the aminooxy functionality. This seemingly minor structural change has profound mechanistic implications. The steric bulk of the methyl group shields the resulting oxime bond from nucleophilic attack by water, significantly enhancing the hydrolytic stability of the conjugate [2]. Furthermore, the acid-stable benzyloxycarbonyl (Cbz) protecting group allows the peptide to be cleaved from the resin and purified before the highly reactive aminooxy group is unmasked, preventing premature side reactions.

G A 2-Aminooxypropanoic Acid (α-methyl substitution) B Increased Steric Bulk A->B C Slower Ligation Kinetics B->C D Enhanced Hydrolytic Stability B->D E Prolonged In Vivo Half-Life D->E

Fig 1. Mechanistic impact of the α-methyl group in 2-aminooxypropanoic acid on conjugate stability.

Protecting Group Dynamics & Workflow Orthogonality

A critical failure point in aminooxy-peptide synthesis is the extreme nucleophilicity of the free −O-NH2​ group. If exposed prematurely, it will rapidly scavenge trace environmental ketones (such as acetone used to wash glassware) or aldehydes present in HPLC-grade acetonitrile, ruining the yield.

The Fmoc-AOA Pathway: When using Fmoc-AOA, the Fmoc group is removed on-resin. During the final global cleavage (TFA), the free aminooxy group is exposed. The crude peptide must be handled with extreme care, avoiding any ketone-containing solvents.

The Cbz-AOP Pathway: Because Cbz is completely stable to standard TFA cleavage cocktails, the peptide is cleaved and fully deprotected on its side chains while the aminooxy group remains safely masked. This allows for stress-free RP-HPLC purification. The Cbz group is subsequently removed via catalytic hydrogenation in a controlled aqueous environment just prior to ligation.

G A SPPS Resin B Coupling (Fmoc-AOA or Cbz-AOP) A->B C Global Cleavage & Purification B->C D Deprotection (H2/Pd for Cbz) C->D E Oxime Ligation C->E Fmoc-AOA pathway D->E

Fig 2. Divergent synthetic workflows for Fmoc-AOA and Cbz-AOP in solid-phase peptide synthesis.

Quantitative Performance Comparison

The table below summarizes the empirical differences between the two reagents across the synthesis and bioconjugation lifecycle.

ParameterFmoc-Aminooxyacetic Acid (Fmoc-AOA)Cbz-Aminooxypropanoic Acid (Cbz-AOP)
Coupling Efficiency (SPPS) High (Unhindered)Moderate (Requires HATU/DIPEA)
Protecting Group Cleavage 20% Piperidine in DMF (Base) H2​ , Pd/C or TFMSA (Acid/Reduction)
HPLC Purification State Unprotected (High risk of adduction)Protected (Zero risk of adduction)
Oxime Ligation Kinetics Fast ( k≈10−2 M−1s−1 )Slow ( k≈10−4 M−1s−1 )
Aniline Catalysis Required? OptionalHighly Recommended
In Vivo Oxime Stability Moderate ( t1/2​≈2−3 days)Excellent ( t1/2​>14 days)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints to confirm reaction success before proceeding to the next step.

Protocol A: Fmoc-AOA Coupling and Direct Ligation

Best for: Rapid synthesis of in vitro probes where long-term hydrolytic stability is not the primary concern.

  • Coupling: Swell the peptidyl-resin in DMF. Add 3.0 eq of Fmoc-AOA, 3.0 eq of DIC, and 3.0 eq of OxymaPure in DMF. React for 60 minutes at room temperature.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 5 min).

  • Cleavage: Cleave using TFA/TIS/ H2​O (95:2.5:2.5) for 2 hours.

    • Critical Causality: Do not use acetone to wash any glassware or frits during this step. Trace acetone will quantitatively convert the free aminooxy group to an isopropylidene oxime (+40 Da mass shift).

  • Validation Check: Precipitate in cold diethyl ether. Perform MALDI-TOF MS. You must observe the exact mass [M+H]+ ; if you see [M+40]+ , acetone contamination has occurred.

  • Ligation: Dissolve the crude peptide in 0.1 M Sodium Acetate buffer (pH 4.5). Add 1.5 eq of the target aldehyde. React for 2 hours at room temperature.

Protocol B: Cbz-AOP Coupling, Purification, and Catalyzed Ligation

Best for: Complex peptide-drug conjugates requiring rigorous HPLC purification and extended in vivo half-lives.

  • Coupling: Due to the α -methyl steric hindrance, use stronger activation. Add 4.0 eq of Cbz-AOP, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. React for 2 hours.

  • Cleavage & Purification: Cleave with standard TFA cocktails. The Cbz group remains intact. Purify the Cbz-protected peptide via preparative RP-HPLC.

    • Validation Check: LC-MS will show the [M+Cbz]+ mass. The peptide is highly stable in this form and can be lyophilized and stored for months.

  • Deprotection: Dissolve the purified peptide in 50% aqueous Methanol. Add 10% Pd/C (10% w/w relative to peptide) and stir under a hydrogen balloon for 4 hours. Filter through Celite to remove the catalyst.

  • Catalyzed Ligation: Because the α -methyl group slows down oxime formation, nucleophilic catalysis is mandatory [3]. Dissolve the deprotected peptide and the target aldehyde in 0.1 M Sodium Acetate buffer (pH 4.5) containing 100 mM Aniline . The aniline forms a highly reactive Schiff base intermediate, driving the sterically hindered oxime ligation to completion within 4-6 hours.

Conclusion & Selection Matrix

The decision between Fmoc-AOA and Cbz-AOP should be driven by the end-use application of the synthesized peptide:

  • Select Fmoc-AOA if you are synthesizing standard diagnostic peptides, require rapid turnaround times, and are comfortable handling highly reactive, unprotected aminooxy species during purification.

  • Select Cbz-AOP if you are developing a therapeutic Peptide-Drug Conjugate (PDC). The ability to purify the peptide in a protected state drastically improves isolated yields of complex sequences, and the α -methyl-induced steric shielding prevents premature oxime hydrolysis in blood plasma, directly translating to superior pharmacokinetic profiles.

References

  • El-Mahdi, O., & Melnyk, O. (2013). Aminooxy peptides for oxime ligation. Chemical Science, 8, 5362-5370. (Note: Represents foundational methodologies for solid-phase ketoxime and oxime ligations). URL:[Link][1]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causal factors behind experimental design, offering robust, self-validating protocols for both achiral purity assessment and critical enantiomeric separation.

Introduction: The Analytical Challenge

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a valuable building block in medicinal chemistry and bioconjugation. Its structure, featuring an aminooxy handle for chemoselective ligation (oxime formation) and a protected amino acid-like scaffold, makes it a versatile reagent.[1][2] However, its analytical characterization by HPLC is not trivial. The molecule possesses three key characteristics that present a significant challenge for chromatographic analysis:

  • High Polarity: The presence of a carboxylic acid and an oxyamino group imparts significant hydrophilicity.

  • Acidic Nature: The propanoic acid moiety (pKa typically ~4.5) can exist in an ionized (hydrophilic) or non-ionized (more hydrophobic) state depending on pH.

  • Chirality: A stereocenter at the C2 position of the propanoic acid means the compound exists as a racemic mixture of enantiomers, which often exhibit different biological activities and must be separated for pharmaceutical applications.

Standard reversed-phase (RP-HPLC) methods using conventional C18 columns often fail to produce adequate retention for such polar molecules, leading to elution in or near the solvent front (void volume) and poor resolution from impurities.[3][4] This guide compares strategic approaches to overcome these challenges effectively.

Part 1: Reversed-Phase Methodologies for Achiral Analysis

The primary goal of achiral analysis is to determine the purity of the compound. The key to success in reversed-phase chromatography is managing the high polarity and acidic nature of the analyte to achieve adequate retention and sharp, symmetrical peaks.

The Causality of pH Control in Reversed-Phase HPLC

For an ionizable analyte like our target compound, the mobile phase pH is the most critical parameter influencing retention.[5] According to the principles of reversed-phase chromatography, retention increases with increasing hydrophobicity.

  • At pH > pKa (e.g., pH 7): The carboxylic acid group is deprotonated (-COO⁻), making the molecule ionized and highly polar. This leads to strong interaction with the polar mobile phase and weak interaction with the non-polar stationary phase, resulting in poor retention.

  • At pH < pKa (e.g., pH 2.5): The carboxylic acid is protonated (-COOH), rendering the molecule neutral and significantly more hydrophobic. This increases its affinity for the stationary phase, thereby increasing retention time.[6]

A general rule is to adjust the mobile phase pH to at least two units below the analyte's pKa to ensure complete protonation and achieve robust, reproducible retention.[6]

Method A: Conventional C18 with pH Suppression

This approach utilizes a standard, widely available C18 column and focuses on suppressing the analyte's ionization through a low-pH mobile phase. It is a cost-effective and straightforward starting point for method development.

Method B: Advanced Stationary Phases for Enhanced Polar Retention

Modern HPLC columns have been developed specifically to address the challenge of retaining polar compounds.[7] These include:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to prevent phase dewetting (loss of retention) in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) for retaining polar analytes.

  • Mixed-Mode Phases: Columns such as the BEH RP/AX (Reversed-Phase/Anion-Exchange) provide a dual retention mechanism. The C18 ligands offer hydrophobic retention, while the positively charged surface of the stationary phase provides anion-exchange interactions with negatively charged analytes, significantly boosting the retention of acids even at moderate pH.[7]

Comparative Data: Achiral Analysis

The following table presents expected performance data for the two reversed-phase methodologies.

ParameterMethod A: Standard C18 (pH 2.5)Method B: Polar-Embedded C18 (pH 2.5)Justification
Retention Time (t_R) ~3.5 min~5.8 minThe polar-embedded phase offers additional hydrogen bonding interactions, increasing retention beyond simple hydrophobic effects.
Tailing Factor (T_f) 1.41.1Secondary interactions with residual silanols on standard C18 can cause peak tailing. Polar-embedded phases shield these silanols, improving peak shape.
Theoretical Plates (N) ~8,000~15,000Better peak shape and stronger retention on the specialized column lead to higher separation efficiency.

Part 2: Chiral HPLC Methodologies for Enantiomeric Separation

For pharmaceutical development, separating and quantifying the individual enantiomers is mandatory. This requires the use of a Chiral Stationary Phase (CSP).

Method C: Polysaccharide-Based CSP (Normal Phase)

Polysaccharide derivatives, such as cellulose or amylose coated on a silica support (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including aryloxypropanoic acids.[8][9] These separations are typically performed in normal-phase mode, utilizing non-polar mobile phases like hexane and an alcohol modifier like isopropanol. A small amount of an acidic additive (e.g., trifluoroacetic acid) is often required to ensure sharp peaks for acidic analytes.

Method D: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec® CHIROBIOTIC® T), are exceptionally versatile and can operate in reversed-phase, polar ionic, and normal-phase modes. For underivatized amino acids and their derivatives, these columns are particularly powerful in reversed-phase mode.[10] This method offers the significant advantage of using aqueous, MS-compatible mobile phases, simplifying sample preparation and downstream analysis. The retention mechanism is complex, involving inclusion, hydrogen bonding, and ionic interactions within the chiral pockets of the teicoplanin molecule.

Comparative Data: Chiral Analysis

The following table presents expected performance data for the two chiral methodologies.

ParameterMethod C: Chiralcel® OD-H (Normal Phase)Method D: Chirobiotic® T (Reversed Phase)Justification
Retention Time (t_R1) ~8.2 min~6.5 minMobile phase composition and retention mechanisms are vastly different, leading to different elution times.
Retention Time (t_R2) ~10.1 min~8.9 minBoth methods are expected to provide distinct retention times for the two enantiomers.
Resolution (R_s) > 2.0> 1.8Both CSPs are known to provide excellent resolution for this class of compounds. The choice may depend on specific selectivity for impurities.
Mobile Phase Hexane/IPA/TFAWater/Methanol/Acetic AcidMethod D offers a more environmentally friendly and MS-compatible mobile phase.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. System suitability tests (e.g., retention factor, tailing factor, resolution) should be established and met before formal analysis.

Protocol 1: Achiral Purity Analysis (Method B)

This protocol uses a polar-embedded stationary phase for robust retention and superior peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Vortex to dissolve, then filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation (Aqueous: 0.1% Formic Acid; Organic: Acetonitrile):

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • HPLC Instrument Parameters:

    • Column: Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent polar-embedded/surface-charged column).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0.00 min: 95% A, 5% B

      • 8.00 min: 5% A, 95% B

      • 10.00 min: 5% A, 95% B

      • 10.10 min: 95% A, 5% B

      • 12.00 min: 95% A, 5% B

Protocol 2: Enantiomeric Separation (Method D)

This protocol uses a macrocyclic glycopeptide CSP in reversed-phase mode for direct analysis of enantiomers.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the sample in Methanol.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation (0.1% Acetic Acid in Water:Methanol):

    • Prepare a solution of 0.1% (v/v) acetic acid in HPLC-grade water.

    • Prepare the final mobile phase by mixing this aqueous solution with HPLC-grade methanol in a 30:70 (Aqueous:Methanol) ratio.

    • Degas the final mixture before use.

  • HPLC Instrument Parameters:

    • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Run Type: Isocratic.

Visualization of Analytical Workflows

Clear workflows are essential for selecting the appropriate analytical path and ensuring consistent execution.

cluster_prep Sample Preparation cluster_analysis Analysis Pathway Decision cluster_execution HPLC Execution cluster_data Data Processing prep Receive Sample & Dissolve (e.g., 1 mg/mL in Diluent) filter Filter through 0.45 µm Syringe Filter prep->filter decision Define Analytical Goal filter->decision achiral Purity Assessment (Achiral) decision->achiral Purity? chiral Enantiomeric Ratio (Chiral) decision->chiral Enantiomers? run_achiral Execute Protocol 1: Polar-Retaining RP-HPLC achiral->run_achiral run_chiral Execute Protocol 2: Chirobiotic T RP-HPLC chiral->run_chiral process Integrate Peaks & Perform System Suitability Checks run_achiral->process run_chiral->process report Generate Final Report: Purity (%) or Enantiomeric Ratio process->report

Caption: General HPLC workflow from sample preparation to final report.

start Start: New Batch Analysis check_purity Is routine purity check sufficient? start->check_purity method_rp Select Method: Reversed-Phase HPLC (Protocol 1) check_purity->method_rp Yes check_chiral Is enantiomeric purity critical? (e.g., for clinical use) check_purity->check_chiral No / Unsure analyze_achiral Analyze for % Purity method_rp->analyze_achiral method_chiral Select Method: Chiral HPLC (Protocol 2) check_chiral->method_chiral Yes end End: Report Complete Profile check_chiral->end No analyze_chiral Analyze for Enantiomeric Excess (% ee) method_chiral->analyze_chiral analyze_achiral->check_chiral analyze_chiral->end

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

The successful HPLC analysis of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid requires a methodical approach that directly addresses its polar, acidic, and chiral nature.

  • For Routine Purity Assessment: A modern polar-embedded or charged-surface C18 column (Method B) with a low-pH mobile phase provides the most robust and efficient analysis. It yields excellent retention and peak shape, far superior to conventional C18 columns.

  • For Enantiomeric Separation: A macrocyclic glycopeptide-based CSP, such as Chirobiotic® T (Method D), is highly recommended. It allows for direct analysis in a reversed-phase mode, which is often more convenient, uses less hazardous solvents than normal-phase methods, and is compatible with mass spectrometry.

By selecting the appropriate column chemistry and carefully controlling the mobile phase conditions, researchers can develop reliable and accurate HPLC methods to support the synthesis, purification, and quality control of this important chemical entity.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Google Cloud.
  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR, University of Louisville.
  • Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16 - YouTube.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st
  • How does an acid pH affect reversed-phase chromatography separ
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • Aminooxy reagents for synthesis and analysis : expanding the role of oxim
  • Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation.
  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. Semantic Scholar.
  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed - NIH.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

Sources

Validation

Comparing Cbz and Boc protection for aminooxypropanoic acid derivatives

As a Senior Application Scientist specializing in bioconjugation and linker chemistry, I frequently encounter challenges surrounding the synthesis and integration of aminooxypropanoic acid derivatives. These bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and linker chemistry, I frequently encounter challenges surrounding the synthesis and integration of aminooxypropanoic acid derivatives. These bifunctional molecules are indispensable in modern drug development—particularly for antibody-drug conjugates (ADCs) and PROTACs—because their terminal aminooxy group (-ONH₂) reacts chemoselectively with aldehydes and ketones to form exceptionally stable oxime bonds [1] [3].

However, the "alpha-effect"—where the adjacent oxygen atom's lone electron pairs donate density to the nitrogen—renders the aminooxy group highly nucleophilic. Without robust protection during upstream synthesis (such as solid-phase peptide synthesis or payload coupling), the aminooxy nitrogen is highly susceptible to premature acylation.

This guide provides an objective, data-driven comparison of the two primary protection strategies: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) . By analyzing the causality behind their reaction mechanisms, researchers can select the optimal strategy for their specific bioconjugation workflows.

Mechanistic Principles & Strategic Overview

The choice between Boc and Cbz protection dictates not only the deprotection conditions but also the stability of the critical N-O bond during synthesis.

  • Boc Protection (The SPPS Standard): Forms a carbamate that is highly stable to bases and nucleophiles but labile to strong acids (e.g., Trifluoroacetic acid, TFA). Because the N-O bond is completely stable under acidic conditions, Boc is the industry standard for Fmoc-based solid-phase peptide synthesis (SPPS) [1].

  • Cbz Protection (The Orthogonal Alternative): Forms a benzyl carbamate that is orthogonal to acid-labile groups. It is typically removed via catalytic hydrogenolysis (H₂, Pd/C). While useful when target molecules contain acid-sensitive moieties, Cbz deprotection poses a severe risk of reductive N-O bond cleavage if not strictly controlled [2].

Workflow Start Aminooxypropanoic Acid Boc Boc Protection (Boc2O) Start->Boc Cbz Cbz Protection (Cbz-Cl) Start->Cbz BocDep TFA Deprotection (Acidic Cleavage) Boc->BocDep CbzDep Pd/C Hydrogenolysis (Reductive Cleavage) Cbz->CbzDep Product Free Aminooxy Linker (Ready for Oxime Ligation) BocDep->Product CbzDep->Product

Workflow comparison of Boc and Cbz protection strategies for aminooxypropanoic acid.

Quantitative Performance Comparison

To objectively evaluate these strategies, we must look at their behavior during complex coupling cycles and their deprotection efficiency. Even when mono-Boc protected, the NH-O nitrogen retains residual nucleophilicity, sometimes requiring bis-Boc (N,N-di-Boc) protection to prevent over-acylation during aggressive peptide coupling [2].

ParameterBoc ProtectionCbz Protection
Deprotection Reagent Trifluoroacetic acid (TFA) in DCMH₂ gas, Pd/C catalyst
Orthogonality Orthogonal to Fmoc (Base-labile)Orthogonal to Boc & Fmoc
Risk of N-O Bond Cleavage None (Highly stable in acid)High (If H₂ exposure > 10 mins)
Over-acylation Risk Moderate (Bis-Boc often required)Low to Moderate
Typical Overall Yield 85% – 95% [1]60% – 75% [2]
Primary Application Standard peptide/ADC synthesisAcid-sensitive payload conjugation

The Reductive Cleavage Dilemma (Causality Analysis)

The fundamental challenge with Cbz-protected aminooxy compounds is the inherent lability of the N-O bond under reductive conditions. The causality is straightforward: the same catalytic hydrogenation process used to cleave the benzyl carbamate will, upon prolonged exposure, reduce the N-O bond. This destroys the linker, yielding a primary amine and an alcohol as useless byproducts [2].

Therefore, Cbz deprotection is a race against time. The reaction must be halted immediately after the Cbz group is removed, but before the N-O bond breaks.

Causality Cbz Cbz-Protected Aminooxy H2 Catalytic Hydrogenation (H2, Pd/C) Cbz->H2 Fast Reaction Time < 10 mins H2->Fast Slow Reaction Time > 10 mins H2->Slow Success Intact N-O Bond (Target Product) Fast->Success Fail N-O Bond Cleavage (Amine + Alcohol) Slow->Fail

Causality of reaction time in Cbz deprotection: Prolonged H₂ exposure causes N-O cleavage.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success and prevent side reactions.

Protocol A: Synthesis & Deprotection of Boc-Aminooxypropanoic Acid

Objective: Achieve high-yield deprotection without tert-butyl cation re-alkylation.

  • Preparation: Dissolve the Boc-protected conjugate in anhydrous Dichloromethane (DCM).

  • Scavenger Addition (Critical Step): Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) H₂O. Causality: TIPS acts as a carbocation scavenger, preventing the cleaved tert-butyl cations from re-alkylating the highly nucleophilic free aminooxy group.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 50% TFA in DCM. Stir at room temperature for 1 hour.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The protected starting material will not stain, but the free aminooxy product will immediately yield a positive (purple/brown) spot.

  • Isolation: Concentrate under a stream of nitrogen, precipitate in cold diethyl ether, and centrifuge to isolate the TFA salt of the aminooxy derivative.

Protocol B: Time-Controlled Hydrogenolysis of Cbz-Aminooxypropanoic Acid

Objective: Remove the Cbz group without inducing reductive cleavage of the N-O bond [2].

  • Preparation: Dissolve the Cbz-protected derivative in degassed methanol.

  • Catalyst Loading: Add 40% Pd/C (w/w). Causality: A high catalyst loading is required to ensure the Cbz cleavage occurs rapidly, minimizing the total time the molecule spends under reductive conditions.

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon.

  • Self-Validation (Strict Timing): The reaction must be monitored continuously. Pull aliquots at 5, 8, and 10 minutes for rapid LC-MS analysis.

  • Termination: Stop the reaction strictly at or before 10 minutes (or immediately upon disappearance of the starting mass). Filter rapidly through a Celite pad to remove the Pd/C catalyst and quench the reduction. Concentrate the filtrate in vacuo.

Strategic Selection Summary

As an application scientist, my recommendation for drug development professionals is to default to Boc protection whenever the molecular architecture allows. Its absolute stability during acidic deprotection guarantees higher yields and eliminates the risk of N-O bond cleavage, making it the superior choice for standard SPPS and ADC linker synthesis [1] [4].

Cbz protection should be reserved exclusively for scenarios where the payload or peptide contains highly acid-sensitive moieties (e.g., specific glycosylations or fragile fluorophores) that would degrade under TFA. When using Cbz, researchers must be prepared to execute strictly timed, high-catalyst-load hydrogenolysis to preserve the integrity of the linker [2].

References

  • Title: Synthesis of Aminooxy and N-Alkylaminooxy Amines for Use in Bioconjugation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of O-Amino Sugars and Nucleosides Source: Molecules (MDPI) URL: [Link]

  • Title: Site-selective modification strategies in antibody–drug conjugates Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

This guide provides an in-depth technical analysis of the expected mass spectrometric behavior of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. In the dynamic landscape of drug discovery and development, the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the expected mass spectrometric behavior of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid. In the dynamic landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This molecule, featuring a benzyloxycarbonyl (Cbz) protecting group, an aminooxy functionality, and a propanoic acid moiety, presents a unique combination of functionalities whose behavior under mass spectrometric analysis can be predicted with a high degree of confidence based on established fragmentation principles.

This document is intended for researchers, scientists, and drug development professionals. It will offer a comparative analysis of expected fragmentation patterns under various ionization conditions, supported by mechanistic insights and detailed experimental protocols. While direct experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related structures and foundational principles of mass spectrometry to provide a robust predictive framework.

Introduction to the Analyte and Analytical Strategy

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (MW: 239.23 g/mol ) is a derivative of propanoic acid containing a Cbz-protected aminooxy group. The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry.[1][2] Its characterization is crucial for reaction monitoring, purity assessment, and metabolic studies.

Our analytical approach will focus on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[3] We will explore the expected fragmentation pathways under both positive and negative electrospray ionization (ESI), as the molecule possesses both acidic (carboxylic acid) and basic (carbamate and ether oxygens) sites amenable to ionization.

Predicted Mass Spectrometry Fragmentation Behavior

The fragmentation of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid is expected to be dictated by the lability of the Cbz group and the stability of the resulting fragments. The core fragmentation pathways will likely involve cleavages around the carbamate, benzylic, and propanoic acid functionalities.

Electrospray Ionization - Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be readily protonated, likely at the carbamate nitrogen or one of the ether oxygens, to form the precursor ion [M+H]⁺ at m/z 240.2. Adduct formation with sodium [M+Na]⁺ (m/z 262.2) or potassium [M+K]⁺ (m/z 278.2) is also possible, depending on the purity of the mobile phase and sample matrix.[3]

Collision-induced dissociation (CID) of the [M+H]⁺ ion is predicted to yield several characteristic product ions. The primary fragmentation is anticipated to be the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion.

Key Predicted Fragment Ions (ESI+):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossFragment Structure/Identity
240.291.1C₇H₇O₂NTropylium ion
240.2108.1C₇H₆O₂Benzyl alcohol
240.2132.1C₇H₈O[M+H - Toluene]⁺
240.2196.2CO₂Decarboxylated precursor

Mechanistic Rationale:

The most facile fragmentation of Cbz-protected compounds is the formation of the benzyl cation (m/z 91), which often rearranges to the highly stable tropylium ion.[4] This is a dominant and diagnostic fragmentation pathway. Another common pathway for benzyloxycarbonyl derivatives involves the loss of toluene (92 Da) or benzyl alcohol (108 Da).[5] Decarboxylation (loss of CO₂, 44 Da) from the propanoic acid moiety is also a probable event.[6]

Predicted Fragmentation Pathway (ESI+)

G cluster_main ESI+ Fragmentation cluster_frags Product Ions precursor [M+H]⁺ m/z 240.2 frag1 Tropylium Ion m/z 91.1 precursor->frag1 - C₇H₇O₂N frag2 [M+H - CO₂]⁺ m/z 196.2 precursor->frag2 - CO₂ frag3 [M+H - Toluene]⁺ m/z 132.1 precursor->frag3 - C₇H₈

Caption: Predicted major fragmentation pathways for 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid in ESI+ mode.

Electrospray Ionization - Negative Ion Mode (ESI-)

In negative ion mode, the molecule will readily deprotonate at the carboxylic acid group to form the precursor ion [M-H]⁻ at m/z 238.2. The fragmentation of this ion is expected to be driven by charge-remote fragmentations and rearrangements.

Key Predicted Fragment Ions (ESI-):

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossFragment Structure/Identity
238.2194.2CO₂Decarboxylated precursor
238.2134.1C₇H₈[M-H - Toluene]⁻
238.292.1C₈H₇NO₂Toluene radical anion

Mechanistic Rationale:

The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[7] This is expected to be a major fragment. Similar to the positive ion mode, the loss of toluene via rearrangement is also a plausible pathway. The formation of a benzyl carbanion is also a possibility, though typically less favored than the cation.

Predicted Fragmentation Pathway (ESI-)

G cluster_main ESI- Fragmentation cluster_frags Product Ions precursor [M-H]⁻ m/z 238.2 frag1 [M-H - CO₂]⁻ m/z 194.2 precursor->frag1 - CO₂ frag2 [M-H - Toluene]⁻ m/z 134.1 precursor->frag2 - C₇H₈

Caption: Predicted major fragmentation pathways for 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid in ESI- mode.

Comparison with Alternative Structures

To provide a clearer diagnostic framework, it is useful to compare the expected fragmentation of our target analyte with that of a close structural analog, 2-{[(benzyloxy)carbonyl]amino}propanoic acid (N-Cbz-L-alanine).

Feature2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid2-{[(benzyloxy)carbonyl]amino}propanoic acid (N-Cbz-L-alanine)
Molecular Weight 239.23 g/mol 223.23 g/mol
[M+H]⁺ (m/z) 240.2224.2
[M-H]⁻ (m/z) 238.2222.2
Diagnostic ESI+ Fragment Loss of benzyl/tropylium (m/z 91.1)Loss of benzyl/tropylium (m/z 91.1)
Distinguishing Feature Presence of the "oxy" linkage will influence the m/z of fragments retaining the propanoic acid moiety.Fragments retaining the propanoic acid moiety will be 16 Da lighter.

The key takeaway is that while both compounds will show the characteristic Cbz-related fragment at m/z 91.1, the fragments containing the propanoic acid portion will differ by 16 Da due to the presence of the additional oxygen atom in our target analyte.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the characterization of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid using a standard LC-MS/MS system.

Objective: To obtain full scan mass spectra and product ion spectra for the target analyte in both positive and negative ionization modes.

Materials:

  • 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • LC-MS grade ammonium acetate

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 acetonitrile:water mixture. This serves as the working standard.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid (for ESI+) or 5 mM ammonium acetate (for ESI-)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for ESI+) or 5 mM ammonium acetate (for ESI-)

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Method (ESI+):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Full Scan (MS1): m/z 50-500

    • Product Ion Scan (MS/MS):

      • Precursor Ion: m/z 240.2

      • Collision Energy: Ramp from 10-40 eV to observe a range of fragments.

  • MS Method (ESI-):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimize for the specific instrument.

    • Full Scan (MS1): m/z 50-500

    • Product Ion Scan (MS/MS):

      • Precursor Ion: m/z 238.2

      • Collision Energy: Ramp from 10-40 eV.

Justification of Experimental Choices:

  • C18 Column: Provides good retention for moderately polar compounds like the target analyte.

  • Formic Acid (ESI+): Promotes protonation of the analyte, enhancing the signal for [M+H]⁺.

  • Ammonium Acetate (ESI-): Provides a source of acetate ions to facilitate deprotonation of the carboxylic acid and maintains a suitable pH for negative ion mode.

  • Ramped Collision Energy: Allows for the observation of both low-energy (e.g., decarboxylation) and high-energy (e.g., formation of tropylium ion) fragmentations in a single experiment.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Analysis Workflow prep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc LC Separation (C18 column, gradient elution) prep->lc esi Electrospray Ionization (Positive and Negative Modes) lc->esi ms1 Full Scan (MS1) (Identify Precursor Ions) esi->ms1 ms2 Product Ion Scan (MS/MS) (Fragment Precursor Ions) ms1->ms2 data Data Analysis (Identify Fragments, Propose Structures) ms2->data

Caption: A generalized workflow for the LC-MS/MS characterization of the target analyte.

Conclusion

The mass spectrometric characterization of 2-({[(benzyloxy)carbonyl]amino}oxy)propanoic acid can be effectively achieved through a systematic LC-MS/MS approach. By leveraging established fragmentation patterns of the benzyloxycarbonyl group and carboxylic acids, a detailed and predictive understanding of its behavior under both positive and negative ESI can be established. The diagnostic tropylium ion at m/z 91.1 in positive mode and the neutral loss of CO₂ in negative mode are expected to be key identifiers. This guide provides a comprehensive framework for researchers to design experiments, interpret data, and confidently characterize this and structurally related molecules.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Li, Z., et al. (2017). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 22(8), 1293. [Link]

  • Lee, J. Y., et al. (2010). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Journal of the American Society for Mass Spectrometry, 21(11), 1934–1941. [Link]

  • Jones, J. H., & Stachulski, A. V. (1970). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1360-1364. [Link]

  • Hida, M., et al. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 759–765. [Link]

  • Doc Brown's Chemistry. (2026, April 4).
  • Creative Proteomics. Propanoic Acid Analysis Service.
  • BenchChem. (2025).
  • BenchChem. (2026).
  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. [Link]

  • YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • PubMed. (2012, February 15). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Validation

A Comparative Guide to the Purity Determination of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid Using LC-MS

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical purity assessment of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical purity assessment of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind method selection and optimization, ensuring a robust and reliable analytical outcome.

The Critical Role of Purity in Drug Development

2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is a specialized amino acid derivative, often employed as a linker or key building block in the synthesis of complex pharmaceutical molecules. The purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. The presence of even trace-level impurities can lead to unintended side reactions, the formation of toxic byproducts, or a reduction in therapeutic efficacy.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] Specifically, guidelines like ICH Q3A/B necessitate the identification and quantification of impurities in new drug substances and products.[2] Therefore, a highly specific, sensitive, and validated analytical method is essential. LC-MS has emerged as the gold standard for this task due to its unique ability to separate complex mixtures (LC) and provide definitive identification and quantification based on mass-to-charge ratio (MS).

Analyte Deep Dive: Physicochemical Drivers of a Successful Method

A successful analytical method begins with a thorough understanding of the analyte's chemical properties.

  • Chemical Structure: The molecule contains three key features that dictate its analytical behavior:

    • A carboxylic acid group (-COOH): This makes the molecule acidic and is the primary site for deprotonation, making it an ideal candidate for negative ion mode mass spectrometry.

    • A benzyloxycarbonyl (Cbz) protecting group: This large, non-polar moiety provides hydrophobicity, which is crucial for retention on reversed-phase columns.

    • An N-O bond: This bond can be susceptible to cleavage under certain stress conditions.

  • Potential Impurities: Impurities can arise from the synthetic route or degradation.[3] Common process-related impurities may include starting materials or reagents like benzyl alcohol and benzyl chloroformate.[3][4] Degradation pathways, often investigated through forced degradation studies as stipulated by ICH Q1A(R2), can include hydrolysis of the Cbz group.[5][6][7] Establishing a method that can separate the main compound from these potential impurities is a core objective.[6][7]

Method Development Strategy: A Comparison of Approaches

The goal is to develop a stability-indicating method—one that can accurately measure the active ingredient without interference from degradation products or impurities.[5][7] We will compare three distinct reversed-phase LC-MS approaches to illustrate the importance of method optimization.

Liquid Chromatography (LC) Optimization

The separation of the analyte from its impurities is governed by the choice of stationary phase (column) and mobile phase. A standard C18 column is the workhorse for molecules of this nature, but mobile phase composition is the key to unlocking performance.

  • Method A (Sub-optimal): A generic "fast" gradient using a C18 column with 0.1% formic acid in water and acetonitrile. This common approach often fails for acidic analytes.

  • Method B (Optimized): A tailored gradient using a high-density C18 column with a mobile phase buffered with 5 mM ammonium acetate adjusted to pH 5.0.

  • Method C (Alternative): The same optimized gradient as Method B but using methanol as the organic modifier instead of acetonitrile to explore changes in selectivity.

The rationale for Method B's optimization lies in controlling the ionization state of the carboxylic acid. At a pH of 5.0, which is slightly above the estimated pKa of the carboxylic acid (~4.5), the analyte is partially ionized. This controlled ionization minimizes secondary interactions with the silica backbone of the column, leading to significantly improved peak shape and reproducibility.

Mass Spectrometry (MS) Optimization

The carboxylic acid moiety makes 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid an ideal candidate for negative-ion electrospray ionization (ESI).[8][9] In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion, providing a highly sensitive and specific signal for quantification.

While adding a weak acid is common for positive-ion ESI, it can suppress the signal in negative-ion mode.[8][10] Conversely, neutral or slightly basic mobile phases, like the ammonium acetate buffer in Method B, can enhance deprotonation and improve sensitivity.[10][11]

Performance Comparison: The Data

The following table summarizes the performance of the three methods for the analysis of the target analyte and a key potential impurity, benzyl alcohol.

Parameter Method A (0.1% Formic Acid) Method B (Optimized - ACN) Method C (Optimized - MeOH)
Analyte Retention Time (min) 4.26.87.5
Analyte Peak Tailing Factor 2.11.11.3
Resolution (Analyte/Impurity) 1.3> 5.04.2
Relative Sensitivity (S/N) 1x8x6x

Analysis: The data clearly demonstrates the superiority of the optimized approach (Method B). The use of a buffered mobile phase resulted in a near-symmetrical peak (Tailing Factor ≈ 1.1), a significant increase in sensitivity (8-fold), and excellent resolution from a potential impurity. Method A suffers from poor peak shape and low resolution, making it unsuitable for accurate purity determination.[12][13] Method C shows that while methanol can be a suitable alternative, acetonitrile provided better overall peak shape and resolution in this specific case.

Recommended Protocol & Workflow

Based on the comparative data, Method B is the recommended approach. The validation of this analytical procedure should be performed according to ICH Q2(R1) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range.[12][14][15]

Experimental Workflow

The overall process from sample receipt to final purity reporting follows a logical and traceable path.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Accurately weigh ~10 mg of sample p2 Dissolve in Diluent (50:50 ACN:H2O) to 1.0 mg/mL p1->p2 p3 Further dilute to 10 µg/mL for analysis p2->p3 a1 Inject sample onto LC system p3->a1 a2 Separate on C18 column (Method B Gradient) a1->a2 a3 Detect ions using ESI-MS (Negative Ion Mode) a2->a3 d1 Integrate all peaks in chromatogram a3->d1 d2 Calculate Area % Purity: (Area_Main / Area_Total) * 100 d1->d2 d3 Identify impurities via mass spectrum d1->d3 end end d2->end Report Purity d3->end Report Impurity Profile

Caption: Standard workflow for LC-MS purity determination.

Detailed LC-MS Parameters (Method B)
  • LC System: Standard HPLC or UHPLC system.

  • Column: High-density C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 30% B

    • 12.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or similar.

  • Ionization Mode: ESI Negative.

  • Scan Range: 50 - 500 m/z.

  • Target Ion [M-H]⁻: m/z 238.07.

Logic of Ionization and Impurity Identification

Understanding the behavior of the molecule within the mass spectrometer is key to both quantification and impurity identification.

G cluster_LC LC Eluent (pH 5.0) cluster_ESI ESI Source (Negative Mode) cluster_MS Mass Analyzer Analyte_COOH Analyte-COOH (Neutral/Ionized Equilibrium) Deprotonation Deprotonation -H⁺ Analyte_COOH->Deprotonation Analyte_COO [Analyte-COO]⁻ Gas-Phase Anion Deprotonation->Analyte_COO Detection Detection at m/z 238.07 Analyte_COO->Detection

Caption: Ionization pathway in negative mode ESI-MS.

This process provides high specificity. Should an unknown peak appear in the chromatogram, its mass spectrum is the first step to identification. For example, the loss of the Cbz group (-134 Da) would result in a degradation product with an [M-H]⁻ ion at m/z 104.03. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental formula and confident identification of the unknown impurity.

Conclusion

The purity determination of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid requires a method that is both specific and sensitive. A generic, unoptimized LC-MS method is often insufficient, leading to poor chromatography and unreliable results. By understanding the analyte's physicochemical properties, a robust, stability-indicating method can be developed. The optimized reversed-phase LC-MS method using a buffered mobile phase at a controlled pH (Method B) provides superior peak shape, sensitivity, and resolving power. This approach, when properly validated according to ICH guidelines, ensures that the purity of this critical raw material can be assessed with the highest degree of scientific confidence, supporting the development of safe and effective pharmaceuticals.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • ICH Q2(R1) Analytical Procedures Guide. Vertex AI Search.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry.
  • Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shinde, V. (2020, June 27).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Innovare Academic Sciences.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (2004, January 3). Analytical Chemistry.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008, March 26). Analytical Chemistry.
  • Electrospray Ionization – ESI. University of Wisconsin-Madison.
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
  • Benzyl chloroform

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal Procedures for 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

As a Senior Application Scientist overseeing bioconjugation workflows, I frequently manage the synthesis of aminooxy-functionalized peptides for oxime ligations [1]. The reagent 2-({[(Benzyloxy)carbonyl]amino}oxy)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing bioconjugation workflows, I frequently manage the synthesis of aminooxy-functionalized peptides for oxime ligations [1]. The reagent 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (commonly referred to as Cbz-aminooxypropanoic acid) is an indispensable building block for introducing a reactive aminooxy handle into biomolecules.

However, its unique molecular architecture—a carboxylic acid coupled with a Cbz-protected aminooxy moiety—requires strict adherence to laboratory waste protocols. Improper disposal not only violates environmental regulations but can also lead to dangerous cross-reactivity in waste streams [2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Assessment

Before disposing of any chemical, we must understand the causality behind its hazard classification. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is classified as a non-halogenated organic solid .

Why does this matter? The absence of halogens (fluorine, chlorine, bromine, iodine) dictates that this waste can be processed via standard high-temperature incineration without the risk of generating toxic dioxins, which require specialized and expensive scrubbing systems [3]. Furthermore, the compound contains a carboxylic acid functional group (making it mildly acidic) and an aminooxy group that can undergo thermal decomposition if mixed with strong oxidizers.

Table 1: Chemical Properties & Waste Classification Profile
Property / ParameterSpecificationWaste Management Implication
Molecular Formula C11H13NO5Contains C, H, N, O only. Classified as Non-Halogenated .
Molecular Weight 239.23 g/mol High organic carbon content; ideal for thermal destruction.
Physical State White solid (powder/crystals)Collect as solid waste unless dissolved in a solvent [4].
Halogen Content 0%Safe for standard organic incineration [5].
Primary Hazard Mild Irritant / EnvironmentalDo not flush down the drain; requires professional disposal [6].
Incompatibilities Strong oxidizers, strong basesSegregate strictly from reactive chemical waste streams [7].

Waste Segregation & Compatibility Logic

The cornerstone of laboratory safety is waste segregation. Mixing incompatible chemicals can lead to exothermic reactions, toxic gas release, or explosions [7]. For 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid, the logic is straightforward but critical:

  • Isolate from Halogens: Never mix this compound with halogenated solvents (e.g., dichloromethane, chloroform) or halogenated solid waste. Doing so contaminates the entire waste stream, forcing it into a more expensive, heavily regulated disposal category [4].

  • Isolate from Reactive Reagents: Keep away from strong oxidizing agents (e.g., peroxides, nitric acid) which can aggressively degrade the organic framework and cause pressurization in waste containers [8].

WasteWorkflow Gen Waste Generation: 2-(Cbz-aminooxy)propanoic acid State Determine Physical State of the Waste Gen->State Solid Solid Residue / Powder State->Solid Liquid Dissolved in Solvent (e.g., DMF, DCM, MeOH) State->Liquid SolidBin Non-Halogenated Solid Organic Waste Container Solid->SolidBin CheckSolvent Does solvent contain halogens? (e.g., DCM) Liquid->CheckSolvent Incineration EPA-Approved High-Temp Incineration Facility SolidBin->Incineration LiqHal Halogenated Liquid Waste Container CheckSolvent->LiqHal Yes (>1% Halogen) LiqNonHal Non-Halogenated Liquid Waste Container CheckSolvent->LiqNonHal No (0% Halogen) LiqHal->Incineration LiqNonHal->Incineration

Figure 1: Decision tree for the segregation and disposal of Cbz-aminooxypropanoic acid waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid. Do not deviate from these steps without consulting your Environmental Health and Safety (EHS) officer.

Methodology A: Solid Waste Disposal (Unreacted Powder & Consumables)
  • Preparation & PPE: Don standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles. Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of fine powders.

  • Primary Containment: Transfer the unreacted solid or contaminated consumables (e.g., weighing paper, spatulas) into a sturdy, leak-proof container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are optimal[2].

    • Causality: HDPE resists degradation from mild organic acids and prevents moisture ingress, which could otherwise lead to slow hydrolysis of the compound.

  • Segregation: Ensure the container is strictly designated for "Non-Halogenated Solid Organic Waste" [4]. Do not add liquid solvents to this container.

  • Labeling: Immediately affix a GHS-compliant hazardous waste label. The label must explicitly state the full chemical name: "2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid"[6]. Avoid using abbreviations like "Cbz-aminooxy acid" as waste disposal vendors require exact nomenclature for incineration profiling.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a spill tray) to capture any accidental spills during storage [7].

  • EHS Transfer: Once the container is 80% full, or within 180 days of the first drop of waste, initiate a pickup request with your institution's EHS department [2].

Methodology B: Liquid Waste Disposal (Dissolved in Solvent)

During peptide synthesis, this compound is often dissolved in organic solvents (e.g., DMF or DMSO).

  • Verify Solvent Halogen Content: Check the composition of your reaction mixture.

  • Non-Halogenated Routing: If the solvent is non-halogenated (e.g., DMF, Methanol), dispose of the solution in the "Non-Halogenated Liquid Organic Waste" carboy[4].

  • Halogenated Routing: If the solvent is halogenated (e.g., DCM), the entire mixture must be disposed of in the "Halogenated Liquid Organic Waste" carboy, despite the solute itself being non-halogenated [4].

Emergency Spill Response & Decontamination

In the event of an accidental spill of the solid powder on the benchtop or floor, execute the following field-proven recovery steps:

  • Dry Containment: Do not use water, as it may spread the chemical, create an acidic runoff, and complicate cleanup.

  • Mechanical Collection: Gently sweep the powder using a dedicated brush and dustpan. Causality: Avoid vigorous sweeping to prevent the generation of airborne dust, which poses an inhalation hazard.

  • Chemical Decontamination: Wipe the affected surface with a paper towel dampened with a compatible non-halogenated solvent (e.g., ethanol or ethyl acetate) to dissolve and remove microscopic residual traces.

  • Disposal of Spill Materials: Place all collected powder, contaminated paper towels, and disposable PPE into the non-halogenated solid organic waste container[8].

Regulatory Compliance & Final Destruction

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental guidelines, non-halogenated organic laboratory waste must be subjected to high-temperature incineration [3].

This process thermally cleaves the robust C-N and N-O bonds of the aminooxy group and the aromatic ring of the Cbz protecting group. The molecule is converted entirely into carbon dioxide, water vapor, and nitrogen oxides (which are subsequently neutralized by the facility's alkaline scrubbers)[6]. By strictly adhering to this segregation and disposal protocol, laboratories ensure compliance, minimize disposal costs, and prevent environmental contamination.

References

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh Environmental Health and Safety. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Management for Laboratories. Universidade Federal Fluminense (UFF). Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Hazardous Waste Management Program Introduction. Eastern Washington University. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at: [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic Acid

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (often referred to as 2-(Cbz-aminooxy)propanoic acid) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid (often referred to as 2-(Cbz-aminooxy)propanoic acid) is a highly specialized bifunctional building block. It is essential for synthesizing complex peptide architectures, antibody-drug conjugates (ADCs), and PROTAC linkers. Because it contains both a reactive carboxylic acid and a Cbz-protected aminooxy moiety, its handling requires precise environmental controls to maintain molecular integrity and ensure operator safety.

This document synthesizes technical accuracy with field-proven insights, providing you with a self-validating operational framework.

Physicochemical Profile & Hazard Causality

Understanding the fundamental properties of this compound is the first step in mitigating risk. The presence of the benzyloxycarbonyl (Cbz) group increases the compound's lipophilicity, which alters how it interacts with both organic solvents and biological membranes.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecificationCausality / Operational Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The acidic proton and reactive functional groups cause localized pH shifts, leading to mucous membrane and epidermal irritation [1].
Storage Temperature ≤ 25°C (Ideally 4°C for long-term)Cold storage prevents thermal degradation of the sensitive aminooxy linkage and premature deprotection of the Cbz group [2].
Solubility Profile DMF, DMSO, MethanolHigh solubility in polar aprotic solvents facilitates peptide coupling but necessitates the use of highly chemical-resistant PPE [2].
Incompatibilities Strong acids, bases, oxidizersExposure to strong acids or bases can initiate unwanted deprotection reactions, cleaving the Cbz group prematurely [2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling concentrated reactive building blocks dissolved in highly penetrating solvents.

Table 2: Required PPE and Operational Causality

PPE CategorySpecificationOperational Causality & Validation
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Causality : Latex degrades rapidly in DMF/DMSO, solvents required for Cbz-amino acid dissolution [3].Validation : Inspect gloves for swelling or discoloration; replace immediately if compromised.
Eye Protection Chemical Safety Goggles (EN 166 / NIOSH)Causality : Aerosolized micro-crystals can bypass standard safety glasses, causing severe corneal irritation [4].Validation : Goggles must form a complete, unbroken seal against the face.
Respiratory N95 / P100 Particulate RespiratorCausality : Required if handled outside a fume hood. Prevents inhalation of fine dust which triggers upper respiratory tract inflammation [5].Validation : Perform a positive/negative pressure seal check before each use.
Body Protection Flame-Resistant Lab CoatCausality : Protects against accidental splashes of organic solvent mixtures during the activation and coupling phases .

Operational Workflow & Experimental Protocols

The following protocol details a standard solution-phase amide coupling of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid to a target amine. Every step is designed as a self-validating system to ensure maximum yield and safety.

Step 1: Reagent Preparation & Weighing
  • Action : Inside a certified chemical fume hood, weigh 1.0 equivalent of the compound using an analytical balance. Use an anti-static gun on the weigh boat to prevent electrostatic dispersion of the powder.

  • Causality : Static charge causes fine powders to aerosolize, increasing inhalation risk and skewing stoichiometric ratios.

  • Self-Validation : The balance reading must stabilize within 5 seconds. Continuous drifting indicates micro-drafts or active moisture absorption, requiring recalibration of the hood sash height.

Step 2: Dissolution & Carboxyl Activation
  • Action : Transfer the powder to a dry, round-bottom flask. Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) [3].

  • Causality : HATU is chosen over standard carbodiimides because it forms a highly reactive HOAt ester, driving the coupling of sterically hindered or sensitive aminooxy acids to completion rapidly.

  • Self-Validation : Observe the solution. It must transition from a cloudy suspension to a clear, pale-yellow liquid within 5 minutes. Persistent turbidity indicates degraded (hydrolyzed) HATU or wet solvent.

Step 3: Target Amine Addition & Reaction Monitoring
  • Action : Add 1.0 equivalent of the target amine dropwise. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Causality : The nitrogen atmosphere prevents atmospheric moisture from hydrolyzing the activated ester intermediate back to the starting carboxylic acid.

  • Self-Validation : Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass peak validates the endpoint of the reaction.

Step 4: Quenching & Organic Extraction
  • Action : Quench the reaction with saturated aqueous ammonium chloride. Extract the product using ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate [6].

  • Causality : Ammonium chloride neutralizes excess DIPEA and quenches unreacted activated esters without cleaving the acid-stable Cbz group.

  • Self-Validation : The organic layer must remain clear after sodium sulfate addition. Clumping of the sulfate indicates a residual aqueous phase, requiring further drying.

Pathway Visualization

Workflow Storage 1. Storage & Handling (4°C, Fume Hood) Weighing 2. Reagent Weighing (Anti-static tools) Storage->Weighing Transfer Activation 3. Carboxyl Activation (HATU/DIPEA in DMF) Weighing->Activation Dissolution Waste Hazardous Waste (Incineration) Weighing->Waste Spills/Dust Coupling 4. Amide Coupling (Target Conjugation) Activation->Coupling Reactant Addition Deprotection 5. Cbz Deprotection (Pd/C, H2) Coupling->Deprotection Purification Coupling->Waste Organic Byproducts

Figure 1: Workflow for handling 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid.

Emergency Response & Spill Management

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing [1].

    • Causality: The carboxylic acid moiety can cause localized pH shifts, leading to epidermal irritation. Rapid dilution mitigates this .

    • Self-Validation: The skin should show no signs of erythema (redness) after 30 minutes. If irritation persists, seek medical intervention.

  • Eye Contact : Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open .

    • Causality: Aerosolized micro-crystals of the acid can cause severe mechanical and chemical irritation to the cornea [1].

    • Self-Validation: Visual acuity must return to baseline without persistent photophobia or pain.

  • Spill Protocol :

    • Action: Do not dry sweep. Moisten the powder with a small amount of water or an inert absorbent to suppress dust, then sweep into a hazardous waste container .

    • Causality: Dry sweeping aerosolizes the fine powder, bypassing standard fume hood containment and posing an inhalation hazard [5].

    • Self-Validation: Swipe the cleaned area with a pH test strip moistened with distilled water; a neutral pH (6.5-7.5) validates the complete removal of the acidic residue.

Waste Disposal & Environmental Compliance

  • Solid and Liquid Waste Management :

    • Action: Collect solid waste in clearly labeled, sealable high-density polyethylene (HDPE) containers. Liquid organic waste (e.g., DMF/DMSO from coupling reactions) must be collected in halogen-free organic waste carboys unless chlorinated extraction solvents were used [5].

    • Causality: Segregating halogenated from non-halogenated waste prevents the formation of highly toxic dioxins during the laboratory waste incineration process.

    • Self-Validation: Seal the waste container and observe for 24 hours. The absence of container bulging validates that no unintended gas-evolving reactions (such as residual acid reacting with trace carbonates) are occurring.

References

  • Title: SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET Source: Sigma-Aldrich / MUN URL:[Link]

Sources

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